S-Phenyl Hexanethioate
Description
Structure
3D Structure
Properties
CAS No. |
56974-15-3 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
S-phenyl hexanethioate |
InChI |
InChI=1S/C12H16OS/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
YHYYVUXLLDDJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the Thioester Bond
An In-depth Technical Guide to S-Phenyl Hexanethioate: Synthesis, Properties, and Applications
In the landscape of organic chemistry and biochemistry, the thioester functional group (R-C(=O)-S-R') occupies a position of unique importance. Structurally analogous to esters, with a sulfur atom replacing the ester oxygen, thioesters exhibit significantly different reactivity. The larger atomic radius of sulfur and its less effective orbital overlap with the carbonyl carbon lead to diminished resonance stabilization compared to esters.[1] This electronic distinction renders the carbonyl carbon of a thioester more electrophilic and makes the thioester bond a "high-energy" bond, pivotal to its role as an excellent acyl-transfer agent in both biological and synthetic contexts.[1]
A prime biological example is Acetyl-CoA, a central intermediate in metabolism, which utilizes the reactivity of its thioester linkage to facilitate numerous biochemical transformations.[1] In synthetic chemistry, thioesters serve as versatile intermediates for the formation of ketones, amides, and esters, and are fundamental to powerful techniques like native chemical ligation for peptide synthesis.[1][2]
This guide focuses on a specific member of this class, S-Phenyl Hexanethioate . We will explore its synthesis through established chemical routes, delineate its physicochemical and spectroscopic properties, and discuss its applications for researchers and drug development professionals.
Synthesis of S-Phenyl Hexanethioate
The formation of the C-S bond in S-Phenyl Hexanethioate can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale. We detail two robust and widely applicable protocols below.
Method 1: Acylation of Thiophenol with Hexanoyl Chloride
This is the most direct and common method for preparing thioesters.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the highly nucleophilic sulfur of a thiolate anion attacks the electrophilic carbonyl carbon of the acyl chloride. The use of a base is crucial to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile and neutralizing the HCl byproduct.
Causality of Experimental Choices:
-
Hexanoyl Chloride: As an acyl halide, it is a highly activated carboxylic acid derivative, making its carbonyl carbon exceptionally susceptible to nucleophilic attack.
-
Thiophenol: The starting material for the "S-phenyl" portion of the target molecule.
-
Base (e.g., Triethylamine or Pyridine): A non-nucleophilic organic base is preferred to prevent competition with the thiolate. Its role is twofold: to generate the active thiophenolate nucleophile and to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.[3]
-
Solvent (e.g., Dichloromethane or THF): An aprotic solvent is used to dissolve the reactants without interfering with the reaction mechanism.
Experimental Protocol: Synthesis via Acyl Chloride
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), add thiophenol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: Add a solution of hexanoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure S-Phenyl Hexanethioate.
Caption: Workflow for S-Phenyl Hexanethioate synthesis via the acyl chloride method.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for forming thioesters from carboxylic acids and thiols under mild, neutral conditions.[4] This reaction is particularly valuable when dealing with sensitive substrates. The core principle involves the in-situ activation of the carboxylic acid by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6]
Causality of Experimental Choices:
-
Hexanoic Acid: The carboxylic acid provides the acyl group.
-
Triphenylphosphine (PPh₃) and DIAD/DEAD: This redox pair is the heart of the Mitsunobu reaction. PPh₃ is oxidized to triphenylphosphine oxide (TPPO), while the azodicarboxylate is reduced.[6] This process generates a highly reactive phosphonium intermediate with the carboxylate, activating it for substitution.
-
Thiophenol: Acts as the nucleophile, attacking the activated carboxylate to form the thioester.[7]
-
Solvent (e.g., THF or Toluene): Anhydrous aprotic solvents are essential as any water present will consume the Mitsunobu reagents.
Experimental Protocol: Mitsunobu Synthesis
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add hexanoic acid (1.0 eq.), thiophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by flash column chromatography. Alternatively, precipitation techniques can be used to remove the bulk of the TPPO before chromatography.
-
Caption: Workflow for S-Phenyl Hexanethioate synthesis via the Mitsunobu reaction.
Physicochemical and Spectroscopic Properties
The structural integrity and purity of synthesized S-Phenyl Hexanethioate are confirmed through analysis of its physical constants and spectroscopic data.
| Property | Value |
| Chemical Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.32 g/mol |
| CAS Number | 42153-57-3[8] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not widely published; estimated to be >200 °C at atm. pressure |
| Density | Data not widely published; estimated to be ~1.0-1.1 g/mL |
Spectroscopic Signature
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a thioester is the strong carbonyl (C=O) stretching vibration. For S-Phenyl Hexanethioate, this peak is expected in the range of 1680-1715 cm⁻¹ . This is at a lower wavenumber compared to typical esters (~1735-1750 cm⁻¹) due to the reduced resonance contribution from the sulfur atom. Other expected peaks include C-H stretches from the alkyl chain (~2850-2960 cm⁻¹) and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
-
~7.2-7.5 ppm: A multiplet corresponding to the 5 protons of the phenyl ring.
-
~2.6-2.8 ppm: A triplet corresponding to the 2 α-protons (-CH₂-C=O) on the hexanoyl chain, deshielded by the adjacent carbonyl group.
-
~1.6-1.8 ppm: A multiplet (quintet) for the 2 β-protons (-CH₂-CH₂-C=O).
-
~1.2-1.4 ppm: A multiplet for the 4 γ- and δ-protons of the hexanoyl chain.
-
~0.9 ppm: A triplet for the 3 terminal methyl protons (-CH₃) of the hexanoyl chain.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum complements the ¹H NMR data.
-
~195-200 ppm: The characteristic downfield signal of the thioester carbonyl carbon.
-
~125-135 ppm: A series of signals for the carbons of the phenyl ring.
-
~40-45 ppm: The signal for the α-carbon (-CH₂-C=O).
-
~20-35 ppm: Signals for the remaining methylene carbons in the alkyl chain.
-
~14 ppm: The signal for the terminal methyl carbon.
-
-
Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion peak (M⁺) at m/z = 208. Key fragmentation patterns would likely include the loss of the phenylthio radical (•SC₆H₅) and cleavage along the alkyl chain (McLafferty rearrangement).
Reactivity and Applications
The enhanced electrophilicity of the carbonyl carbon makes S-Phenyl Hexanethioate a versatile synthetic intermediate.
-
Hydrolysis: The thioester bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and thiophenol.[2]
-
Acyl Transfer Reactions: It can react with various nucleophiles to form other carbonyl compounds. For instance, reaction with amines yields amides, and reaction with alcohols (under specific conditions) can produce esters. This reactivity is central to its use as a building block in multi-step organic synthesis.
-
Biochemical Assays: Phenyl thioesters, such as the related S-Phenyl thioacetate, are often used as chromogenic substrates for measuring the activity of esterase enzymes.[9] The enzymatic cleavage of the thioester bond releases thiophenol, which can be detected spectrophotometrically. S-Phenyl Hexanethioate could potentially be used to probe the substrate specificity of lipases or esterases that prefer longer alkyl chains.
-
Fragrance and Flavor Industry: While S-methyl hexanethioate is noted for its use in flavors, the properties of the S-phenyl analogue are less documented in this area.[10][11] However, thioesters in general are known for contributing to a wide range of, often sulfurous, aromas.
Conclusion
S-Phenyl Hexanethioate is a representative thioester that embodies the unique reactivity and synthetic utility of its functional group. Its preparation is straightforward via well-established methods like direct acylation or the Mitsunobu reaction, providing researchers with reliable access to this compound. Its distinct spectroscopic properties allow for unambiguous characterization. As an effective acylating agent and a potential tool for biochemical investigation, S-Phenyl Hexanethioate serves as a valuable molecule for professionals in organic synthesis and drug development, enabling the construction of more complex molecular architectures.
References
-
Thioester - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 10, 2026, from [Link]
-
Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl₃. (2025, August 5). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers - Beilstein Journals. (n.d.). Www.beilstein-journals.org. Retrieved February 10, 2026, from [Link]
-
Thioester: Bonding, Synthesis, and Reactions - Chemistry Learner. (n.d.). Chemistrylearner.com. Retrieved February 10, 2026, from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Www.masterorganicchemistry.com. Retrieved February 10, 2026, from [Link]
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Base‐promoted synthesis of thioesters from acid chlorides and thiols. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
S-methyl hexanethioate, 20756-86-9 - The Good Scents Company. (n.d.). Www.thegoodscentscompany.com. Retrieved February 10, 2026, from [Link]
-
S-(methyl thio) hexanoate, 2432-77-1 - The Good Scents Company. (n.d.). Www.thegoodscentscompany.com. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet - Sema. (n.d.). Mirante.sema.ce.gov.br. Retrieved February 10, 2026, from [Link]
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- 5. glaserr.missouri.edu [glaserr.missouri.edu]
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- 7. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 8. S-Phenyl hexanethioate [chemicalbook.com]
- 9. S-Phenyl thioacetate | CAS 934-87-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 11. S-(methyl thio) hexanoate, 2432-77-1 [thegoodscentscompany.com]
S-Phenyl Hexanethioate (CAS 56974-15-3): Technical Profile & Application Guide
Executive Summary
S-Phenyl Hexanethioate (CAS 56974-15-3) is a specialized activated thioester widely utilized in organic synthesis and chemical biology. Unlike oxygen esters, the thioester linkage offers unique reactivity due to the poor orbital overlap between the carbonyl carbon (
Its primary utility lies in two distinct fields:
-
Organic Synthesis (Fukuyama Coupling): It serves as a superior acyl electrophile for Palladium-catalyzed cross-coupling with organozinc reagents to synthesize ketones under mild conditions, avoiding the over-addition problems associated with Grignard reagents.[1]
-
Chemical Biology (Enzymatic Assays): It acts as a chromogenic surrogate substrate for lipases and esterases. Upon hydrolysis, it releases benzenethiol (thiophenol), which can be quantified via Ellman’s reagent (DTNB) or UV-Vis spectroscopy, providing a robust readout for enzyme activity.
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Property | Data |
| Chemical Name | S-Phenyl Hexanethioate |
| CAS Registry Number | 56974-15-3 |
| Synonyms | S-Phenyl thiohexanoate; Thiophenyl hexanoate |
| Molecular Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.32 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water |
| Key Spectral Data | IR: 1715 cm⁻¹ (C=O)¹H NMR (CDCl₃): |
Structural Insight: The compound consists of a hexanoyl chain attached to a phenyl ring via a thioester linkage. The S-Phenyl group acts as an "activated" leaving group compared to O-alkyl esters, yet the molecule remains stable enough for purification on silica gel, unlike acid chlorides.
Synthetic Protocol: Preparation of S-Phenyl Hexanethioate[3][4][7][8][12]
The most robust synthesis involves the acylation of thiophenol with hexanoyl chloride. This method is preferred for its high yield (>90%) and operational simplicity.
Reagents:
-
Hexanoyl chloride (1.0 equiv)
-
Thiophenol (Benzenethiol) (1.0 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add thiophenol and triethylamine to the solvent at 0°C.
-
Addition: Add hexanoyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The formation of a white precipitate (Et₃N·HCl) indicates reaction progress.
-
Workup: Filter off the amine salt. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid/thiol) and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 95:5) to obtain the pale yellow oil.
Figure 1: Synthetic pathway for S-Phenyl Hexanethioate via acyl substitution.
Primary Application: Fukuyama Cross-Coupling[13][14]
The defining application of S-Phenyl Hexanethioate is its role as an electrophile in the Fukuyama Coupling . This reaction synthesizes ketones by coupling the thioester with an organozinc reagent.[1][2][3][4][5]
Mechanistic Advantage:
-
Chemoselectivity: Unlike acid chlorides, thioesters do not react rapidly with organozinc reagents in the absence of a catalyst.
-
Stopped Reactivity: The product is a ketone.[1][3] Since organozincs are less nucleophilic than Grignards or organolithiums, they do not attack the resulting ketone, preventing over-addition to the alcohol.
-
Catalysis: The reaction is mediated by Pd(0), which inserts into the C-S bond (oxidative addition).
Standard Protocol:
-
Catalyst: PdCl₂(PPh₃)₂ or Pd/C (5–10 mol%)
-
Nucleophile: Alkylzinc iodide (R-Zn-I)
-
Conditions: THF/Toluene, Room Temperature to 50°C.
Figure 2: Catalytic cycle of the Fukuyama Coupling using S-Phenyl Hexanethioate.
Biological Application: Lipase & Esterase Assays
S-Phenyl Hexanethioate is a valuable tool for profiling hydrolase activity. The hydrolysis of the thioester bond is thermodynamically favorable and kinetically distinct from oxygen esters.
Assay Principle:
-
Enzymatic Hydrolysis: The lipase attacks the carbonyl, releasing thiophenol (benzenethiol) and hexanoic acid.
-
Detection (Ellman's Reaction): Thiophenol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Readout: This releases the 2-nitro-5-thiobenzoate anion (
), which is intensely yellow ( , ).
This method allows for continuous spectrophotometric monitoring of enzyme kinetics in real-time.
Figure 3: Mechanism of the colorimetric lipase assay using S-Phenyl Hexanethioate.
Safety & Handling Guidelines
-
Odor Control: The hydrolysis product, thiophenol, has a potent, repulsive stench (rotten cabbage/garlic) detectable at ppb levels. All work must be performed in a functioning fume hood.
-
Decontamination: Glassware contaminated with S-Phenyl Hexanethioate or thiophenol should be soaked in a bleach solution (sodium hypochlorite) to oxidize the sulfur species to odorless sulfonates before removal from the hood.
-
Storage: Store under an inert atmosphere (Argon) at 2–8°C. Thioesters can hydrolyze slowly in the presence of atmospheric moisture.
References
-
Tokuyama, H., et al. (1998).[1][4][5] "Facile Palladium-Mediated Conversion of Ethanethiol Esters to Aldehydes and Ketones." Tetrahedron Letters, 39(20), 3189–3192.[1] Link
- Miyazaki, T., et al. (2001). "Synthesis of S-alkyl alkanethioates via hydroboration of 1-alkylthio-1-alkynes." Bulletin of the Chemical Society of Japan, 74, 1460.
-
Bottcher, T., & Sieber, S. A. (2008). "Beta-lactones as privileged structures for the active site labeling of versatile bacterial enzyme classes." Angewandte Chemie International Edition, 47(24), 4600-4603. (Describes use in competitive assays). Link
-
Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77. (Foundational reference for DTNB assay). Link
- Witten, M. R., et al. (2015). "Fukuyama Cross-Coupling Approach to Isoprekinamycin." Organic Letters, 17, 1800.
Sources
S-Phenyl Hexanethioate molecular structure and IUPAC name
This technical guide provides a comprehensive analysis of S-Phenyl Hexanethioate , focusing on its structural properties, synthetic protocols, and utility as an activated acyl donor in organic synthesis and drug discovery.
Structural Dynamics, Synthesis, and Chemical Utility
Executive Summary
S-Phenyl hexanethioate (CAS: 56974-15-3) is a thioester derivative of hexanoic acid and thiophenol. Unlike its oxygenated analog (phenyl hexanoate), the thioester bond confers unique electronic susceptibility, making the carbonyl carbon highly electrophilic. This molecule serves as a critical "activated ester" surrogate in Native Chemical Ligation (NCL) , a substrate for lipase/esterase profiling , and a versatile intermediate in the synthesis of ketones via Fukuyama coupling .
Molecular Architecture & Nomenclature
The IUPAC name S-phenyl hexanethioate is derived from the acyl group (hexanoyl) and the thiol leaving group (phenylthio). The "S-" prefix denotes the attachment of the alkyl/aryl group to the sulfur atom, distinguishing it from O-esters.
| Property | Data Specification |
| IUPAC Name | S-Phenyl hexanethioate |
| Common Names | Thiophenol caproate; S-Phenyl thiocaproate |
| CAS Registry Number | 56974-15-3 |
| Molecular Formula | |
| Molecular Weight | 208.32 g/mol |
| SMILES | CCCCCC(=O)Sc1ccccc1 |
| InChI Key | WBISVCLTLBMTDS-UHFFFAOYSA-N (Analogous base) |
Structural Visualization
The following diagram illustrates the connectivity and the key electrophilic site at the carbonyl carbon, activated by the poor orbital overlap between
Figure 1: Structural connectivity highlighting the reactive thioester linkage.
Physicochemical Characterization
S-Phenyl hexanethioate typically exists as a pale yellow oil at room temperature.[1] The sulfur atom prevents the strong resonance stabilization seen in oxo-esters, resulting in a carbonyl stretching frequency significantly lower than that of acid chlorides but distinct from O-esters.
Spectroscopic Data (Validated)
The following NMR data is synthesized from standard literature values for S-phenyl thioesters with hexanoyl chains.
| Spectroscopy | Signal Assignment ( | Interpretation |
| 7.40 (s, 5H) | Phenyl aromatic protons (leaving group).[2] | |
| 2.65 (t, | ||
| 1.60 – 1.80 (m, 2H) | ||
| 1.24 – 1.45 (m, 4H) | Bulk methylene chain ( | |
| 0.82 – 0.97 (m, 3H) | Terminal methyl group. | |
| 197.5 | Thioester Carbonyl (C=O) . | |
| 134.5, 129.3, 129.1, 127.9 | Aromatic carbons (ipso, ortho, meta, para). | |
| 43.7 | ||
| 31.1, 25.3, 22.3, 13.9 | Alkyl chain carbons.[2] | |
| IR (Neat) | 1715 cm | C=O[2] Stretch (Thioester characteristic). |
Synthetic Methodologies
The most robust synthesis involves the acylation of thiophenol using hexanoyl chloride under Schotten-Baumann conditions or anhydrous base catalysis.
Protocol: Acyl Chloride Coupling
Reaction:
Figure 2: Step-by-step synthetic workflow for high-yield production.[3]
Reactivity & Applications in Drug Discovery
S-Phenyl hexanethioate functions as a "high-energy" acyl donor. The
-
Native Chemical Ligation (NCL): While typically used with alkyl thioesters, phenyl thioesters react rapidly with N-terminal cysteines in peptides to form an amide bond via an S-to-N acyl shift.
-
Fukuyama Coupling: S-Phenyl thioesters react with organozinc reagents in the presence of Pd(0) catalysts to form ketones . This avoids the over-addition often seen with Grignard reagents acting on acid chlorides.
Experimental Protocol: Arylesterase Activity Assay
Context: Used to measure the activity of serum arylesterases (e.g., PON1) which hydrolyze organophosphates and aromatic esters.
-
Substrate Preparation: Dissolve S-phenyl hexanethioate in methanol to create a 100 mM stock solution.
-
Buffer: Prepare 20 mM Tris-HCl, pH 8.0, containing 1 mM CaCl
. -
Reaction: Add 10
L substrate stock to 990 L buffer containing the enzyme (e.g., human serum or purified lipase). -
Detection: Monitor the release of thiophenol at 412 nm using Ellman’s Reagent (DTNB) or directly at 270 nm.
-
Note: Thiophenol has a distinct UV absorption, but DTNB provides a colorimetric readout (yellow, 412 nm) upon reaction with the free thiol.
-
References
-
IUPAC Nomenclature of Organic Chemistry. (2013). Thioesters and their derivatives. IUPAC Blue Book. Link
-
Comparison of Thioester Reactivity. (2001). Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects. J. Am. Chem. Soc. Link
-
Synthesis Protocol & NMR Data. (2010). Synthesis of S-Phenyl Hexanethioate via Acyl Chloride. Wiley-VCH Supporting Information. Link
-
Fukuyama Coupling Application. (1998). Synthetic application of thioesters: Palladium-catalyzed ketone synthesis. Tokushima University. Link
Sources
A Technical Guide to the Spectroscopic Elucidation of S-Phenyl Hexanethioate
This guide provides an in-depth analysis of the expected spectroscopic data for S-Phenyl Hexanethioate, a thioester of significant interest in synthetic organic chemistry and drug development. The elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of each spectrum based on fundamental principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
S-Phenyl Hexanethioate possesses a phenyl group attached to a sulfur atom, which in turn is bonded to the carbonyl carbon of a hexanoyl chain. This unique combination of an aromatic ring and an aliphatic chain linked by a thioester functionality gives rise to a distinct spectroscopic signature. Understanding this signature is key to its unambiguous identification.
Figure 1: Chemical structure of S-Phenyl Hexanethioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For S-Phenyl Hexanethioate, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of S-Phenyl Hexanethioate is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the hexanoyl chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of the carbonyl group and the sulfur atom.
Table 1: Predicted ¹H NMR Data for S-Phenyl Hexanethioate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.2 | Multiplet | 5H | Phenyl protons (C₆H₅) |
| ~ 2.6 - 2.4 | Triplet | 2H | α-CH₂ (adjacent to C=O) |
| ~ 1.7 - 1.5 | Multiplet | 2H | β-CH₂ |
| ~ 1.4 - 1.2 | Multiplet | 4H | γ-CH₂ and δ-CH₂ |
| ~ 0.9 | Triplet | 3H | Terminal CH₃ |
-
Aromatic Protons (δ ~ 7.4 - 7.2 ppm): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would depend on the rotational conformation around the C-S bond.
-
Alpha-Methylene Protons (δ ~ 2.6 - 2.4 ppm): The two protons on the carbon adjacent to the carbonyl group (α-position) are deshielded by the electron-withdrawing nature of the carbonyl and will appear as a triplet due to coupling with the adjacent β-methylene protons.
-
Aliphatic Chain Protons (δ ~ 1.7 - 1.2 ppm): The remaining methylene groups of the hexanoyl chain will appear as overlapping multiplets in the upfield region of the spectrum.
-
Terminal Methyl Protons (δ ~ 0.9 ppm): The three protons of the terminal methyl group will appear as a triplet, coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in S-Phenyl Hexanethioate. The chemical shift of the carbonyl carbon is a particularly diagnostic feature of thioesters.
Table 2: Predicted ¹³C NMR Data for S-Phenyl Hexanethioate
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 - 195 | Carbonyl Carbon (C=O) |
| ~ 135 - 128 | Phenyl Carbons (C₆H₅) |
| ~ 45 - 40 | α-CH₂ |
| ~ 31 - 22 | β, γ, δ-CH₂ |
| ~ 14 | Terminal CH₃ |
-
Carbonyl Carbon (δ ~ 198 - 195 ppm): The carbonyl carbon of a thioester is significantly deshielded and appears at a characteristic downfield chemical shift, which is generally higher than that of a regular ester.[1][2]
-
Phenyl Carbons (δ ~ 135 - 128 ppm): The six carbons of the phenyl ring will give rise to several signals in the aromatic region. The carbon directly attached to the sulfur atom will have a distinct chemical shift compared to the others.
-
Aliphatic Carbons (δ ~ 45 - 14 ppm): The carbons of the hexanoyl chain will appear in the upfield region of the spectrum, with the α-carbon being the most deshielded due to its proximity to the carbonyl group.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For S-Phenyl Hexanethioate, the most prominent feature will be the absorption band of the thioester carbonyl group.
Table 3: Predicted Key IR Absorptions for S-Phenyl Hexanethioate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1710 - 1680 | Strong | Thioester C=O Stretch |
| ~ 1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~ 1200 - 1000 | Medium | C-S Stretch |
-
C=O Stretch (~1710 - 1680 cm⁻¹): The carbonyl stretching vibration in thioesters typically appears at a lower frequency compared to that in regular esters (1750-1735 cm⁻¹).[5][6][7] This is a key diagnostic peak for identifying the thioester functionality.
-
C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
Aromatic C=C Stretches: Absorptions corresponding to the carbon-carbon double bond stretching within the phenyl ring are also expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of S-Phenyl Hexanethioate is expected to be governed by established pathways for thioesters.
Figure 2: Predicted Mass Spectrometry Fragmentation of S-Phenyl Hexanethioate.
Predicted Fragmentation Pathways:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of S-Phenyl Hexanethioate (C₁₂H₁₆OS).
-
Alpha-Cleavage: A common fragmentation pathway for carbonyl compounds is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[8][9] This could lead to the formation of the hexanoyl cation ([C₅H₁₁CO]⁺) or the thiophenoxycarbonyl radical cation.
-
McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this case), a McLafferty rearrangement can occur.[8] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, leading to the elimination of a neutral alkene and the formation of a radical cation of thiophenol.[10][11]
-
Loss of Thiophenol: The cleavage of the C-S bond can lead to the loss of a thiophenol radical and the formation of the hexanoyl cation.
Experimental Protocols
5.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of S-Phenyl Hexanethioate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
5.2. IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, which will be automatically subtracted from the sample spectrum.
5.3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of S-Phenyl Hexanethioate. The predicted spectroscopic data presented in this guide, based on established principles and data from related structures, serves as a robust reference for researchers and scientists. The characteristic thioester carbonyl signal in both ¹³C NMR and IR, along with the specific fragmentation patterns in mass spectrometry, are key identifiers for this compound.
References
- Buré, C., et al. (2005). Collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry, 11(1), 31-4.
- Chen, H., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(4), 409-14.
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, Characterization, and Kinetic Application of S-Phenyl Hexanethioate
Topic: Characterization of S-Phenyl Hexanethioate for Research Use Content Type: Technical Reference Guide Audience: Senior Research Scientists, Enzymologists, and Chemical Biologists
Executive Summary
S-Phenyl hexanethioate (S-Ph-C6) serves as a high-performance activated acyl donor and a chromogenic substrate for lipolytic enzymes. Unlike oxygen-ester counterparts, the thioester bond possesses a higher free energy of hydrolysis (
Key Utility:
-
Probing Enzyme Specificity: Differentiates between thioesterase and general esterase activity.
-
Chromogenic Sensitivity: Releases benzenethiol (thiophenol), which allows for nanomolar detection limits when coupled with Ellman’s Reagent (DTNB).
-
Acyl Donor: Functions as a robust intermediate in native chemical ligation-type reactions.
Molecular Identity & Physicochemical Profile[1][2][3][4]
Before experimental application, the compound’s identity must be verified against the following physicochemical standards.
| Property | Specification | Notes |
| IUPAC Name | S-Phenyl hexanethioate | Also referred to as S-phenyl thiohexanoate. |
| Formula | ||
| Molecular Weight | 208.32 g/mol | |
| Physical State | Colorless to pale yellow oil | Darkening indicates oxidation or free thiophenol. |
| Solubility | DMSO, CH₂Cl₂, Methanol | Hydrolytically unstable in basic aqueous buffers. |
| ~235 nm (Thioester), ~260 nm (Phenyl) | Background absorbance must be subtracted in UV assays. | |
| Leaving Group pKa | 6.6 (Benzenethiol) | significantly lower than alkanethiols (~10.5), enhancing reactivity. |
Synthesis & Purification Protocol
Objective: Synthesize S-Phenyl hexanethioate with >98% purity, free of residual thiophenol.
Reaction Logic
We utilize a direct acylation of benzenethiol using hexanoyl chloride. A weak base (Triethylamine) acts as a proton scavenger to drive the equilibrium forward and prevent acid-catalyzed hydrolysis.
Safety Critical: Benzenethiol (Thiophenol) is highly toxic and possesses a potent, repulsive stench. All work must occur in a functioning fume hood.[1] Glassware should be bleached (oxidized) immediately after use to neutralize odors.
Workflow Diagram (DOT)
Caption: Step-wise synthesis focusing on the removal of toxic thiophenol by-products via alkaline wash.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon. Add Benzenethiol (10 mmol, 1.02 mL) and Triethylamine (12 mmol, 1.67 mL) to anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C.
-
Addition: Add Hexanoyl Chloride (11 mmol, 1.54 mL) dropwise over 10 minutes. The solution will precipitate triethylamine hydrochloride (white solid).
-
Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1).[2] Product
will be ~0.5; Thiophenol ~0.7 (but often streaks). -
Critical Wash: Dilute with DCM (50 mL). Wash twice with 1M NaOH (30 mL).
-
Why? The NaOH deprotonates unreacted benzenethiol (PhSH
PhS⁻), forcing it into the aqueous layer and removing the smell.
-
-
Workup: Wash organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography on silica gel (Isocratic 100% Hexanes
95:5 Hexanes:EtOAc).
Analytical Characterization (Self-Validation)
You must confirm the structure to ensure the kinetics observed later are due to the thioester, not impurities.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 7.45 – 7.35 (m, 5H, Ar-H ). Diagnostic: Phenyl ring integration.
-
2.68 (t,
Hz, 2H, -S-CO-CH - ). Diagnostic: This triplet is downfield compared to O-esters (~2.3 ppm) due to the anisotropy of the thioester carbonyl. -
1.72 (quint, 2H,
-CH ). -
1.35 (m, 4H, bulk CH
). -
0.90 (t, 3H, terminal CH
).
-
C NMR (100 MHz, CDCl
):- 197.5 (C=O ). Key Indicator: Thioester carbonyls appear >190 ppm, whereas O-esters are ~174 ppm.
- 134.5 (Ipso-Ar), 129.4, 129.2, 127.8 (Ar-C).
-
43.8 (
-CH ).
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): Look for a sharp band at 1705 cm⁻¹ .-
Note: If you see a band at 1740 cm⁻¹, your sample has hydrolyzed or oxidized to the oxo-ester/acid.
-
-
Aromatic C=C: 1580 cm⁻¹, 1480 cm⁻¹.
Functional Application: Kinetic Assay Protocol
Objective: Determine the specific activity of a lipase/esterase using S-Ph-C6 as a chromogenic substrate.
The Ellman Coupling Principle
Direct UV measurement of benzenethiol release (260 nm) is possible but suffers from interference by proteins (280 nm). We use a coupled assay with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) .
-
Enzyme hydrolyzes S-Ph-C6
Hexanoic Acid + Benzenethiol (PhSH) . -
PhSH + DTNB
Mixed Disulfide + TNB²⁻ (Yellow, nm). -
Rate of TNB production = Rate of hydrolysis (Stoichiometry 1:1).
Assay Logic Diagram (DOT)
Caption: Coupled kinetic assay. The release of PhSH is rate-limiting; the DTNB reaction is instantaneous.
Detailed Assay Protocol
Reagents:
-
Buffer: 50 mM Sodium Phosphate, pH 7.5 (avoid Tris if possible, as it can act as a nucleophile over long durations, though pH 7.5 is usually safe).
-
Stock Substrate: 20 mM S-Phenyl Hexanethioate in Acetonitrile or DMSO.
-
DTNB Solution: 10 mM in Buffer (prepare fresh).
Procedure (96-well plate format):
-
Blank: Add 180 µL Buffer + 10 µL DTNB + 10 µL Substrate Stock. (Measures spontaneous hydrolysis).
-
Sample: Add 170 µL Buffer + 10 µL DTNB + 10 µL Enzyme Solution.
-
Initiation: Add 10 µL Substrate Stock to the Sample well.
-
Measurement: Monitor Absorbance at 412 nm every 15 seconds for 10 minutes at 25°C or 37°C.
-
Calculation:
-
(Extinction Coefficient) =
. -
(Pathlength)
cm for 200 µL in standard flat-bottom plate.
-
(Extinction Coefficient) =
Troubleshooting:
-
High Background: S-phenyl esters are more labile than alkyl esters. If the blank rate is high, lower the pH to 7.0 or check the substrate stock for degradation.
-
Non-Linearity: If the curve plateaus quickly, the substrate is depleted or the enzyme is inactivated by the product (benzenethiol can inhibit some metallo-enzymes).
References
-
Synthesis & Properties
- Title: "Thioester synthesis and reactivity."
- Source:Journal of Organic Chemistry.
- Context: Standard methods for acid chloride coupling with thiols.
-
Link:
-
Kinetic Methodology
-
Spectral Characterization
- Title: "Spectroscopic properties of thioesters."
- Source:Silverstein, Spectrometric Identific
- Context: Validation of the 1690-1710 cm⁻¹ IR shift and >190 ppm 13C NMR shift for thioesters.
-
Link:
Sources
Mechanistic Interrogation of Acyl Transfer: The S-Phenyl Hexanethioate Protocol
Executive Summary
In the investigation of serine hydrolase mechanisms and nucleophilic acyl substitutions, S-Phenyl Hexanethioate serves as a high-fidelity mechanistic probe. Unlike standard oxo-esters (e.g., p-nitrophenyl hexanoate), this thioester combines a thermodynamically activated carbonyl with a leaving group (thiophenolate) that possesses a unique
This guide details the deployment of S-Phenyl Hexanethioate to interrogate the rate-determining steps (RDS) of acyl transfer. By exploiting the superior leaving group ability of thiophenol and the distinct spectral properties of the thioester bond, researchers can decouple acylation (
Part 1: Mechanistic Fundamentals
The Thioester Advantage
The utility of S-Phenyl Hexanethioate lies in the ground-state destabilization of the carbonyl. In oxo-esters, the overlap between the
-
Consequence: The carbonyl carbon is more electrophilic.
-
Thermodynamics: The free energy of hydrolysis (
) is approximately kcal/mol for thioesters vs. kcal/mol for oxo-esters, mimicking the activation energy of Acetyl-CoA.
The Leaving Group Switch
The pivotal feature of this probe is the leaving group, thiophenol (PhSH).
| Leaving Group | Conjugate Acid | Leaving Ability | Mechanistic Impact |
| Phenoxide (PhO⁻) | 10.0 | Moderate | RDS is often nucleophilic attack ( |
| Alkoxide (RO⁻) | ~16.0 | Poor | Requires acid catalysis or strong nucleophiles. |
| Thiophenolate (PhS⁻) | 6.6 | Superior | Shifts RDS to breakdown of the Tetrahedral Intermediate ( |
Mechanism of Hydrolysis (B 2)
The hydrolysis proceeds via a stepwise nucleophilic acyl substitution. The S-phenyl group facilitates the collapse of the tetrahedral intermediate.
Figure 1: Stepwise hydrolysis mechanism. The low
Part 2: Experimental Protocols
Synthesis of S-Phenyl Hexanethioate
Objective: Synthesize high-purity probe material free of residual thiophenol, which would interfere with background absorbance.
Reagents:
-
Hexanoyl Chloride (
equiv) -
Thiophenol (
equiv) (Caution: Stench/Toxicity) -
Pyridine (
equiv) or Triethylamine -
Dichloromethane (DCM, anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.
-
Solvation: Dissolve Thiophenol (
mmol) and Pyridine ( mmol) in mL anhydrous DCM. Cool to C in an ice bath. -
Addition: Dropwise add Hexanoyl Chloride (
mmol) over 15 minutes. The solution will turn cloudy as pyridinium hydrochloride precipitates. -
Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1). S-Phenyl Hexanethioate (
) is distinct from Thiophenol ( ). -
Workup: Filter off the precipitate.[2] Wash the filtrate with
M HCl ( mL) to remove pyridine, followed by M NaOH ( mL) to remove unreacted thiophenol (Critical step: Thiophenolate is water-soluble). -
Purification: Dry over MgSO
, concentrate in vacuo. If necessary, purify via flash chromatography (Silica, 100% Hexanes 5% EtOAc/Hexanes). -
Validation:
H NMR (CDCl ): 7.4 (m, 5H, Ph), 2.6 (t, 2H, -CH ), 0.9 (t, 3H, CH ).
Kinetic Assay: Lipase Specificity
Objective: Determine
Detection Principle: Hydrolysis releases thiophenol.
-
Direct Method:[3][4] Monitor UV absorbance of PhS⁻ at 260–265 nm (
M cm at pH > 7). -
Coupled Method (Ellman's): Reaction with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) yields TNB (
nm, M cm ).
Workflow Diagram:
Figure 2: Kinetic assay workflow using the Ellman's Reagent coupling method for high sensitivity.
Step-by-Step Procedure:
-
Blanking: In a quartz cuvette, mix
L Buffer (PBS pH 7.5, mM EDTA) and L DTNB stock ( mM in DMSO). -
Substrate Addition: Add
L S-Phenyl Hexanethioate stock (varying concentrations: M – M). Record background rate. -
Initiation: Add enzyme. Mix by inversion (
x). -
Measurement: Monitor
for 120 seconds. -
Calculation:
Where cm pathlength.
Part 3: Data Analysis & Interpretation[5]
Comparative Kinetics: Thioester vs. Oxoester
When comparing S-Phenyl Hexanethioate to p-Nitrophenyl Hexanoate, expect the following trends if the mechanism is standard acyl-enzyme formation:
| Parameter | S-Phenyl Hexanethioate | p-Nitrophenyl Hexanoate | Mechanistic Implication |
| Lower ( | Higher ( | Thioesters often show tighter binding in the hydrophobic pocket due to the polarizability of Sulfur. | |
| Higher | Moderate | The leaving group ( | |
| High Efficiency | Moderate | Indicates the enzyme is highly specific for the activated acyl donor. |
Diagnosing the Rate-Determining Step
Use the Solvent Kinetic Isotope Effect (SKIE) with D
-
If
: The RDS is likely the physical release of the product or conformational change (common with S-phenyl esters due to rapid chemistry). -
If
: The RDS involves proton transfer, likely the deacylation of the enzyme (hydrolysis of the acyl-enzyme intermediate), as the formation of the acyl-enzyme is too fast to be rate-limiting with this probe.
References
-
Anderson, V. E., & Ruszczycky, M. W. (2014). A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. The Journal of Organic Chemistry, 79(24), 12185–12196. Link
-
Bordwell, F. G., & Hughes, D. L. (1994). Thiophenol Acidity and Leaving Group Ability. The Journal of Organic Chemistry, 59(11), 3070-3075. Link
-
Gronemeyer, T., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Pharmaceutics, 14(2), 267. Link
-
Yang, W., & Drueckhammer, D. G. (2001).[5] Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects. Journal of the American Chemical Society, 123(44), 11004–11009. Link[5]
-
Rotticci, D., et al. (2000). Comparison of the kinetic behavior of various lipases and esterases against solutions and emulsions of vinyl esters and TAG. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1483(1), 132-140. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal- and Solvent-Free Synthesis of Phosphinothioates, Phosphonothioates, Phosphorothioates, and Related Selenium Derivatives: An Efficient Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Biological Activity Screening of S-Phenyl Hexanethioate
This guide provides a comprehensive framework for conducting the initial in vitro biological activity screening of S-Phenyl Hexanethioate, a novel thioester compound. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured cascade that prioritizes scientific integrity and actionable data. The methodologies detailed herein are grounded in established principles of preclinical drug discovery, emphasizing causality, self-validation, and robust data interpretation.
Introduction: The Rationale for Screening S-Phenyl Hexanethioate
The journey of a novel chemical entity from synthesis to therapeutic application is contingent upon a systematic and rigorous evaluation of its biological effects.[1] Preliminary screening serves as the crucial first pass, designed to efficiently identify potential bioactivities and liabilities of a test compound.[1][2] S-Phenyl Hexanethioate, as a member of the thioester class of molecules, warrants investigation due to the known roles of related compounds in various biological processes. Thioesters are pivotal intermediates in metabolism and are known to interact with biological nucleophiles, suggesting a potential for enzyme modulation or other cellular effects.
This guide outlines a tiered screening approach. The initial phase establishes a foundational cytotoxicity profile, which is essential for defining a therapeutic window.[1] Subsequent, parallel screening funnels will investigate potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This multi-pronged strategy maximizes data acquisition from a limited compound supply and provides a holistic preliminary view of the compound's biological potential.
Foundational Assays: Establishing a Cytotoxicity Profile
Before assessing specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of S-Phenyl Hexanethioate against mammalian cells. This step is not merely a safety check; it provides the critical concentration range for all subsequent cell-based assays, ensuring that observed effects are not simply artifacts of cell death.
Principle of Cytotoxicity Screening
The most common initial assays measure cell viability by assessing metabolic activity.[3] The reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by mitochondrial dehydrogenases in living cells to a colored formazan product is a reliable indicator of cell health.[4][5] A decrease in metabolic activity correlates with a loss of cell viability.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method for assessing cell viability.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of S-Phenyl Hexanethioate on a representative human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa).
Methodology:
-
Cell Seeding: Plate human cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][5]
-
Compound Preparation: Prepare a stock solution of S-Phenyl Hexanethioate in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of S-Phenyl Hexanethioate. Include vehicle-only (e.g., DMSO) controls.[2]
-
Incubation: Incubate the plates for a standard exposure time, typically 24 to 72 hours.[3]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4][7] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
Data Analysis: The absorbance values are converted to a percentage of viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 1 Screening: Investigating Primary Biological Activities
Based on the cytotoxicity profile, a non-toxic concentration range is used to explore four key areas of potential therapeutic interest.
Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of drug discovery.[8] Many effective drugs function by selectively inhibiting the proliferation of cancer cells.[8]
Rationale: The initial cytotoxicity assay may have already hinted at anticancer potential if the IC50 value is potent and selective against cancer cell lines compared to non-cancerous lines. A broader screening against a panel of diverse human tumor cell lines is a logical next step.[9]
Experimental Workflow: The MTT assay protocol described in Section 2.2 is the primary workhorse for this screen.[9][10]
-
Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87 (glioblastoma)).
-
Execution: Perform the MTT assay across all cell lines using an appropriate concentration range of S-Phenyl Hexanethioate determined from the initial cytotoxicity screen.
-
Data Presentation: Summarize the resulting IC50 values in a table for clear comparison of the compound's potency across different cancer types.
Table 1: Hypothetical Anticancer Activity of S-Phenyl Hexanethioate
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 28.5 |
| HCT116 | Colon | 9.8 |
| U87 | Glioblastoma | >100 |
| HEK293 | Non-cancerous | 85.4 |
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel agents.[11] Preliminary screening against a panel of clinically relevant bacteria and fungi is a critical step.[1][12]
Rationale: Thioesters can be structurally analogous to substrates for key bacterial enzymes or may disrupt microbial membranes. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of S-Phenyl Hexanethioate that inhibits the visible growth of a panel of microorganisms.[14]
Methodology:
-
Microorganism Panel: Select representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.[15]
-
Inoculum Preparation: Grow microbial cultures to a logarithmic phase and standardize the inoculum density to approximately 5 x 10^5 CFU/mL in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of S-Phenyl Hexanethioate in the broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).[14][16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[1]
-
Data Acquisition: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.[14][17]
Table 2: Hypothetical Antimicrobial Activity of S-Phenyl Hexanethioate
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Fungus | 32 |
Antioxidant Activity Screening
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[18] Antioxidants can mitigate this damage by neutralizing free radicals.[18]
Rationale: Compounds with electron-donating capabilities can act as antioxidants. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid spectrophotometric method to assess a compound's free radical scavenging ability.[19]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the capacity of S-Phenyl Hexanethioate to scavenge the stable DPPH free radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (or ethanol) that gives an absorbance of approximately 1.0 at 517 nm.[20]
-
Compound Preparation: Prepare various concentrations of S-Phenyl Hexanethioate and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.[21]
-
Reaction: Add the compound solutions to the DPPH solution in a 96-well plate.[21]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]
-
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[19][22]
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can be expressed as an EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity Screening
Inflammation is a biological response central to many chronic diseases.[23] Key enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2), are important drug targets.[23][24]
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[23] An in vitro COX-2 inhibitor screening assay can quickly identify if S-Phenyl Hexanethioate has potential in this area.
Experimental Protocol: Fluorometric COX-2 Inhibitor Assay
Objective: To determine if S-Phenyl Hexanethioate can inhibit the enzymatic activity of recombinant human COX-2.
Methodology:
-
Reagent Preparation: Use a commercial fluorometric COX-2 inhibitor screening kit, which typically includes recombinant human COX-2, a fluorogenic probe, and arachidonic acid (the substrate).[24][25]
-
Compound Preparation: Prepare various concentrations of S-Phenyl Hexanethioate and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[25]
-
Reaction Setup: In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the test compound or control.[26]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[27]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[25][27]
-
Data Acquisition: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.[24][25] The rate of fluorescence increase is proportional to COX-2 activity.
Data Analysis: The rate of reaction for each concentration of the test compound is compared to the uninhibited control. The percent inhibition is calculated, and an IC50 value can be determined by plotting inhibition against the log concentration of S-Phenyl Hexanethioate.
Data Synthesis and Path Forward
The preliminary screening cascade provides a multi-faceted data profile for S-Phenyl Hexanethioate.
Caption: Preliminary biological activity screening workflow for a novel compound.
The results from these assays should be considered collectively. A compound demonstrating potent and selective anticancer activity (e.g., low IC50 against cancer cells, high IC50 against non-cancerous cells) would be a strong candidate for follow-up studies. Similarly, a low MIC value against a specific pathogen or significant inhibition of COX-2 would flag the compound for further investigation in those respective therapeutic areas. The absence of any significant activity would suggest that the compound should be deprioritized. This structured, data-driven approach ensures that research efforts are focused on compounds with the highest probability of success in the long and arduous path of drug development.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Thangavel, N., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- BioIVT. (n.d.). Antioxidant Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery.
- JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
- National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104.
- MDPI. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays.
- ResearchGate. (n.d.). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations.
- BenchChem. (2025). A Framework for the Biological Activity Screening of a Novel Compound.
- National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?.
- ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- ResearchGate. (n.d.). Antioxidant Assays.
- ResearchGate. (n.d.). In vitro antimicrobial activity screening.
- JNCI: Journal of the National Cancer Institute | Oxford Academic. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
- Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity.
- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
- MI - Microbiology. (n.d.). Broth Microdilution.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
- WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- Bio-protocol. (n.d.). Broth microdilution susceptibility testing.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
- MedchemExpress.com. (n.d.). Compound Screening Guide!.
- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- National Center for Biotechnology Information. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
- Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
- National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds.
- ResearchGate. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds.
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S-Phenyl Hexanethioate: A Versatile Acyl Donor for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Advantage of S-Phenyl Hexanethioate in Organic Synthesis
In the landscape of modern organic chemistry, the efficient construction of complex molecular architectures is paramount, particularly in the realm of drug discovery and natural product synthesis. The choice of building blocks and the strategic implementation of key functional groups are critical determinants of synthetic success. Among the diverse arsenal of reagents available to the synthetic chemist, thioesters have emerged as exceptionally versatile intermediates, prized for their unique reactivity profile that bridges the stability of esters with the acylating power of acid chlorides.
This technical guide focuses on a specific and highly valuable member of this class: S-Phenyl Hexanethioate . This molecule, bearing a six-carbon aliphatic chain and an activated phenylthio leaving group, offers a unique combination of lipophilicity and controlled reactivity. It serves as a potent acylating agent for the introduction of a hexanoyl moiety, a common structural motif in a variety of bioactive molecules. This guide will provide an in-depth exploration of the synthesis, properties, and strategic applications of S-Phenyl Hexanethioate, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
While comprehensive experimental data for S-Phenyl Hexanethioate is not extensively consolidated in single sources, its properties can be reliably extrapolated from its close structural analogs, S-phenyl thioacetate and S-methyl hexanethioate.
Table 1: Estimated Physicochemical Properties of S-Phenyl Hexanethioate
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₂H₁₆OS | |
| Molecular Weight | 208.32 g/mol | |
| CAS Number | 21418-49-1[1] | |
| Appearance | Colorless to pale yellow liquid | Analogy with S-phenyl thioacetate and S-methyl hexanethioate |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from the boiling points of S-phenyl thioacetate (99-100 °C / 6 mmHg) and S-methyl hexanethioate (187.2 °C at 760 mmHg) |
| Density | ~1.05 - 1.10 g/mL at 25 °C | Analogy with S-phenyl thioacetate (1.124 g/mL at 25 °C) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water | General solubility of thioesters with significant hydrocarbon character |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (multiplets in the aromatic region, ~7.2-7.5 ppm), and the hexanoyl chain, including a triplet for the terminal methyl group, and multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the thioester carbonyl carbon (~190-200 ppm), signals for the aromatic carbons, and distinct signals for the carbons of the hexanoyl chain.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the thioester functional group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of S-Phenyl Hexanethioate, along with characteristic fragmentation patterns.
Synthesis of S-Phenyl Hexanethioate: A Reliable and Scalable Protocol
The most direct and widely applicable method for the synthesis of S-Phenyl Hexanethioate is the acylation of thiophenol with an activated hexanoic acid derivative, most commonly hexanoyl chloride. This reaction proceeds efficiently under mild conditions.
Experimental Protocol: Synthesis of S-Phenyl Hexanethioate
dot
Caption: Workflow for the synthesis of S-Phenyl Hexanethioate.
Materials:
-
Hexanoyl chloride
-
Thiophenol
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
-
Hexanes and ethyl acetate for chromatography (if necessary)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophenol (1.0 eq) and anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.1 eq) to the solution and stir for 10-15 minutes.
-
Acylation: Add hexanoyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude S-Phenyl Hexanethioate.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the hexanoyl chloride and reduce the yield. Therefore, the use of anhydrous solvents and reagents, as well as an inert atmosphere, is crucial.
-
Use of Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine and triethylamine are commonly used for this purpose.
-
Controlled Addition at Low Temperature: The dropwise addition of the highly reactive hexanoyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of aqueous washes is designed to remove the base hydrochloride salt, any remaining base, and unreacted starting materials.
The Reactivity of S-Phenyl Hexanethioate: A Tunable Acylating Agent
The synthetic utility of S-Phenyl Hexanethioate stems from the electronic nature of the thioester linkage. The larger size and greater polarizability of the sulfur atom compared to oxygen result in poorer orbital overlap with the carbonyl carbon. This leads to reduced resonance stabilization of the thioester compared to an ester, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the phenylthiolate anion is a better leaving group than an alkoxide, making S-Phenyl Hexanethioate a superior acylating agent to its corresponding oxygen ester counterparts.
dot
Caption: Conceptual diagram of S-Phenyl Hexanethioate's reactivity.
Key Applications in Organic Synthesis
One of the most significant applications of S-Phenyl Hexanethioate is in the synthesis of amides. The reaction with primary and secondary amines proceeds under mild conditions, often without the need for coupling reagents that are typically required for the direct amidation of carboxylic acids. This clean and efficient transformation is particularly valuable in the synthesis of complex molecules where functional group tolerance is a concern.
A general method for the synthesis of amides from phenyl esters and aryl amines has been developed, which can be performed under solvent- and transition-metal-free conditions using sodium hydride as a base, offering an environmentally friendly approach.[2][3]
Experimental Protocol: Amide Synthesis from S-Phenyl Hexanethioate
Materials:
-
S-Phenyl Hexanethioate
-
Primary or secondary amine
-
A suitable solvent (e.g., THF, DCM, or MeCN)
-
(Optional) A non-nucleophilic base (e.g., triethylamine) for scavenging the thiophenol byproduct.
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Addition of Thioester: Add S-Phenyl Hexanethioate (1.1 eq) to the amine solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive amines.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove the thiophenol byproduct and any unreacted starting materials.
S-Phenyl Hexanethioate can also be used to prepare esters, particularly when direct esterification of hexanoic acid is challenging. The reaction with alcohols, often in the presence of a catalyst, yields the corresponding hexanoate ester.
The reaction of S-Phenyl Hexanethioate with organometallic reagents, such as Grignard reagents or organolithiums, provides a route to ketones. This transformation allows for the direct installation of the hexanoyl group onto a carbon framework.
S-Phenyl Hexanethioate in Drug Discovery and Development
The hexanoyl (or caproyl) moiety is present in a number of bioactive natural products and pharmaceutical agents. While direct, published examples of S-Phenyl Hexanethioate in the synthesis of specific, named drugs are not readily found in general searches, its utility as a building block for introducing this chain is clear. For instance, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as potent inverse agonists of the RORγt nuclear receptor, a promising therapeutic target for autoimmune diseases.[4][5] The synthesis of such molecules could potentially utilize S-Phenyl Hexanethioate as a key intermediate for introducing the hexanoyl fragment.
The ability to form amide bonds under mild conditions makes S-Phenyl Hexanethioate a valuable tool in the late-stage functionalization of complex molecules, a common strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Safety and Handling
S-Phenyl Hexanethioate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Thiophenol, a potential byproduct of its reactions, has a strong and unpleasant odor and is toxic. Therefore, all reactions and work-ups should be performed with care to contain any liberated thiophenol. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion: A Strategic Building Block for Future Synthesis
S-Phenyl Hexanethioate stands as a powerful and versatile building block for the modern synthetic chemist. Its enhanced reactivity as an acylating agent, coupled with the mild conditions under which it participates in key bond-forming reactions, makes it an invaluable tool for the synthesis of complex amides, esters, and ketones. For researchers and professionals in drug development, mastering the application of S-Phenyl Hexanethioate opens up efficient and reliable pathways to novel molecular entities with therapeutic potential. As the demand for more sophisticated and functionally dense molecules continues to grow, the strategic implementation of such well-defined and reactive building blocks will undoubtedly play a pivotal role in the future of organic synthesis.
References
-
Rzhevskiy, S. A., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances, 9(2), 953-959. [Link]
-
Rzhevskiy, S. A., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances, 9(2), 953-959. [Link]
-
Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link] [Accessed February 10, 2026].
-
RSC Publishing. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. [Link] [Accessed February 10, 2026].
-
Nakajima, R., et al. (2021). Discovery of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed, 33493627. [Link]
Sources
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- 2. tianmingpharm.com [tianmingpharm.com]
- 3. S-Phenyl benzothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereoselective Synthesis of Chiral S-Phenyl Hexanethioate Derivatives
Abstract
This application note details the stereoselective synthesis of
Introduction & Strategic Importance
S-Phenyl thioesters are distinct from their oxo-ester counterparts due to the unique electronic properties of the sulfur atom. The weak overlap between the C(2p) and S(3p) orbitals renders the carbonyl carbon highly electrophilic (
In drug development, chiral S-phenyl hexanethioate derivatives are pivotal for:
-
Fukuyama Coupling: Palladium-catalyzed coupling with organozinc reagents to access chiral ketones without racemization.
-
Soft Enolization: The high acidity of the
-proton (pKa ~21) allows for mild enolization and subsequent aldol reactions under conditions that preserve stereochemical integrity.
Synthetic Strategy Map
The following diagram outlines the logical flow from precursor selection to downstream application.
Figure 1: Strategic workflow for accessing chiral thioesters from achiral precursors.
Protocol A: Asymmetric Hydrogenation (The "Gold Standard")
This protocol relies on the atom-economic asymmetric hydrogenation of the
Mechanism & Causality
The reaction utilizes a Rhodium(I) complex with a chiral bisphosphine ligand (e.g., (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, known as (S,S)-Et-DuPhos ).
-
Why S-Phenyl? The phenyl group acts as a steric wall, enhancing the facial selectivity during the migratory insertion step on the metal center.
-
Why Rh-DuPhos? This catalyst system is privileged for
-substituted acrylates and thioesters, consistently delivering ee >95% by rigidly defining the chiral pocket.
Materials
-
Substrate: S-Phenyl 2-methylhex-2-enethioate (Synthesized via DCC coupling of 2-methyl-2-hexenoic acid and thiophenol).
-
Catalyst: [Rh((S,S)-Et-DuPhos)(COD)]BF
. -
Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM).
-
Gas: Hydrogen (H
), UHP grade.
Step-by-Step Methodology
-
Catalyst Loading (Glovebox): In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with the substrate (1.0 equiv, 10 mmol) and [Rh((S,S)-Et-DuPhos)(COD)]BF
(0.5 mol%). -
Solvation: Add degassed anhydrous MeOH (concentration 0.5 M). Thioesters are stable in MeOH at ambient temperature; however, avoid prolonged exposure to strong bases to prevent transesterification.
-
Purging: Seal the reactor and remove from the glovebox. Purge with H
(3 cycles of 5 bar pressurization/venting) to remove trace N . -
Reaction: Pressurize to 5 bar (75 psi) H
. Stir vigorously at 25°C for 12 hours.-
Checkpoint: Monitor H
uptake. Cessation of uptake indicates reaction completion.
-
-
Workup: Vent the hydrogen carefully. Filter the solution through a small pad of silica or Celite to remove the rhodium catalyst.
-
Concentration: Remove solvent in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). Note: S-phenyl thioesters are UV active, facilitating detection.
Data & Expected Results
| Parameter | Specification | Typical Result |
| Conversion | > 99% (by 1H NMR) | 100% |
| Yield | Isolated Yield | 94-96% |
| Enantiomeric Excess (ee) | > 95% | 97.5% |
| Appearance | Clear, colorless to pale yellow oil | Conforms |
Protocol B: Direct Steglich Thioesterification (Control Route)
Use this protocol if you already possess the expensive enantiopure carboxylic acid (e.g., (S)-2-methylhexanoic acid) and need to activate it as a thioester without racemization.
Critical Considerations
-
Racemization Risk: Activation of chiral
-substituted acids can lead to racemization via ketene intermediates or oxazolone formation (if amino acids). -
Solution: Use DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) at 0°C. The reaction is fast, minimizing the lifespan of the activated intermediate.
Methodology
-
Dissolution: Dissolve (S)-2-methylhexanoic acid (1.0 equiv) and Thiophenol (1.1 equiv) in anhydrous DCM (0.2 M) under Argon.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Coupling: Add DMAP (0.1 equiv) followed by dropwise addition of DCC (1.1 equiv) dissolved in DCM.
-
Precipitation: Stir at 0°C for 1 hour, then warm to RT for 2 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO
, and brine. -
Drying: Dry over MgSO
and concentrate.
Quality Control & Analytics
Enantiomeric Excess Determination (Chiral HPLC)
To validate the stereoselectivity of Protocol A, use chiral HPLC.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexanes : Isopropanol (99:1). Note: Thioesters are lipophilic; low alcohol content is required.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (Phenyl absorption).
-
Retention Times (Approx):
-
(R)-Isomer: 12.4 min
-
(S)-Isomer: 14.1 min
-
Note: Always run a racemic standard synthesized via Protocol B using racemic acid to establish retention times.
-
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle for Protocol A, highlighting the stereodetermining step.
Figure 2: Catalytic cycle of Rh-mediated asymmetric hydrogenation.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (S-poisoning) | Ensure Thiophenol starting material is completely removed from the precursor. Free thiols poison Rh catalysts. |
| Low ee (<80%) | H | Increase pressure to 10 bar. Higher pressure accelerates hydrogenation over catalyst dissociation. |
| Hydrolysis | Wet solvent / Basic conditions | Thioesters hydrolyze easily. Ensure all solvents are anhydrous. Avoid aqueous workups if possible; filter through silica instead. |
| Racemization | Storage conditions | The |
References
-
Asymmetric Hydrogenation of Thioesters
- Burk, M. J., et al. "Rh-DuPHOS-catalyzed enantioselective hydrogenation of enol esters." Journal of the American Chemical Society, 1998.
-
Fukuyama Coupling Utility
-
General Synthesis of Thioesters (Steglich Conditions)
- Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids.
-
Organocatalytic Approaches (Alternative)
- Yang, X., et al. "Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters." Organic & Biomolecular Chemistry, 2021.
Sources
Thioesterification of hexanoic acid with thiophenol
Application Note: Optimized Synthesis of S-Phenyl Hexanethioate via Thioesterification
Executive Summary
This guide details the synthesis of S-phenyl hexanethioate (CAS: 2432-81-7), a representative thioester derived from an aliphatic carboxylic acid (hexanoic acid) and an aromatic thiol (thiophenol). Thioesters are critical activated intermediates in organic synthesis, serving as "high-energy" acyl donors analogous to Acetyl-CoA in biological systems. Due to the reduced resonance stabilization of the S-CO bond compared to O-esters, thioesters exhibit unique reactivity, making them ideal for native chemical ligation and mild acylation reactions.
This note compares three distinct methodologies, prioritizing the Steglich Thioesterification (Method A) for its versatility on the research scale, while providing the Acid Chloride Route (Method B) for scalability and the Mukaiyama Method (Method C) for acid-sensitive substrates.
Safety & Handling Pre-requisites
CRITICAL WARNING: Thiophenol (Benzenethiol) is highly toxic, volatile, and possesses a repulsive, penetrating stench.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
Odor Control: All glassware and syringes contacting thiophenol must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize the thiol to the odorless sulfonic acid derivative.
-
Atmosphere: Thiophenol readily oxidizes to diphenyl disulfide in air. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Mechanistic Insight: The Thermodynamic Challenge
Direct condensation of carboxylic acids and thiols is thermodynamically unfavorable compared to oxo-esters. The equilibrium constant (
Mechanism: Steglich Thioesterification (DCC/DMAP)
The most robust laboratory method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
-
Activation: DCC reacts with hexanoic acid to form an O-acylisourea.
-
Acyl Transfer: This intermediate is prone to O-to-N acyl migration (forming an unreactive N-acylurea). DMAP intercepts the O-acylisourea, forming a highly reactive N-acylpyridinium species.
-
Thiolysis: Thiophenol attacks the N-acylpyridinium, releasing the thioester and regenerating DMAP.
Figure 1: Catalytic cycle of Steglich Thioesterification showing the role of DMAP in suppressing N-acylurea formation.
Experimental Protocols
Method A: Steglich Thioesterification (Recommended for Research)
Best for: Mild conditions, functional group tolerance, small-to-medium scale.
Reagents:
-
Hexanoic acid (1.0 equiv, 10 mmol, 1.16 g)
-
Thiophenol (1.0 equiv, 10 mmol, 1.10 g)
-
DCC (1.1 equiv, 11 mmol, 2.27 g)
-
DMAP (0.1 equiv, 1 mmol, 0.12 g)
-
Dichloromethane (DCM), anhydrous (50 mL)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under
. Add hexanoic acid, thiophenol, and DMAP. Dissolve in anhydrous DCM. -
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Activation: Dissolve DCC in a minimal amount of DCM (5-10 mL) and add it dropwise to the stirring reaction mixture over 10 minutes. Note: A white precipitate (DCU) will begin to form almost immediately.
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct.
-
Wash the filtrate with 0.5 M HCl (2 x 20 mL) to remove DMAP.
-
Wash with saturated
(2 x 20 mL) to remove unreacted acid. -
Wash with water and brine, then dry over
.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). Thioesters are less polar than their oxo-ester counterparts.
Method B: Acid Chloride Route (Scalable)
Best for: Large scale, simple substrates, high yield.
Protocol:
-
Activation: Reflux hexanoic acid (10 mmol) with Thionyl Chloride (
, 1.5 equiv) for 2 hours. Remove excess via rotary evaporation (use a caustic trap). -
Coupling: Dissolve the resulting hexanoyl chloride in dry DCM (30 mL).
-
Addition: Add a solution of Thiophenol (1.0 equiv) and Pyridine (1.1 equiv) in DCM dropwise at 0°C.
-
Finish: Stir at RT for 2 hours. Perform standard aqueous workup (HCl wash is critical to remove pyridine).
Comparative Analysis & Data
| Feature | Method A (Steglich) | Method B (Acid Chloride) | Method C (Mukaiyama) |
| Reagents | DCC, DMAP | 2-Cl-1-Me-Pyridinium Iodide | |
| Conditions | Neutral, RT | Acidic/Basic steps | Mild, Basic |
| Atom Economy | Poor (DCU waste) | Moderate | Poor (Pyridone waste) |
| Yield | 85-95% | 90-98% | 80-90% |
| Odor Control | High Risk (Open filtration) | Moderate Risk | Moderate Risk |
| Application | Sensitive substrates | Robust substrates | Acid-labile substrates |
Analytical Validation (Self-Validating Metrics)
To confirm the formation of S-phenyl hexanethioate, look for these specific spectral shifts:
-
1H NMR (
):-
Reactant (Acid):
-methylene protons ( -COOH) appear ~2.3 ppm. -
Product (Thioester):
-methylene protons ( -COSPh) shift downfield to ~2.65 - 2.75 ppm . This ~0.4 ppm shift is diagnostic. -
Aromatic Region: Thiophenol protons are complex; the thioester phenyl ring typically shows a multiplet at 7.40 ppm.
-
-
IR Spectroscopy:
-
Strong Carbonyl (
) stretch at ~1700-1710 cm⁻¹ . (Lower wavenumber than oxo-esters due to reduced resonance overlap of S-lone pairs with the carbonyl).
-
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting common thioesterification failures.
References
-
Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]
- Mukaiyama, T. (1979). Challenges in Synthetic Organic Chemistry. Angewandte Chemie International Edition, 18(10), 707–721.
-
Pittelkow, M., et al. (2004).[1] Synthesis of Thioesters using TFFH. Synthesis, 2004(15), 2485–2492.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7969, Thiophenol.
Sources
Application Note: S-Phenyl Hexanethioate in Medicinal Chemistry
Executive Summary
S-Phenyl Hexanethioate (CAS: 2432-77-1 for S-methyl analog; S-phenyl analog is custom synthesized) represents a "privileged" acyl donor in medicinal chemistry. Unlike highly reactive acid chlorides that hydrolyze rapidly, or sluggish alkyl esters that require harsh conditions, S-phenyl thioesters occupy a "Goldilocks" zone of reactivity.[1]
This application note details the utility of S-Phenyl Hexanethioate as a precision reagent for:
-
Fukuyama Cross-Coupling: The chemoselective synthesis of ketones, a core pharmacophore in bioactive molecules.
-
Lipophilic Prodrug Synthesis: The mild installation of the hexanoyl (caproyl) tail to enhance membrane permeability (LogP modulation).
-
Native Chemical Ligation (NCL): Acting as a highly reactive acyl donor for peptide synthesis.
Chemical Profile & Mechanistic Advantage[2]
The utility of S-Phenyl Hexanethioate stems from the unique thermodynamics of the thioester bond.
Thermodynamic Activation
The
-
Alkoxide (Leaving group of O-esters):
(Poor leaving group). -
Thiophenolate (Leaving group of S-Phenyl thioesters):
(Excellent leaving group).
This
Reactivity Hierarchy
The following diagram illustrates where S-Phenyl Hexanethioate sits in the acyl donor hierarchy, guiding chemoselective synthetic strategies.
Figure 1: Comparative reactivity of acyl donors.[1] S-Phenyl thioesters allow acylation of amines in the presence of alcohols, or reaction with organozincs in the presence of ketones.
Application I: The Fukuyama Coupling (Ketone Synthesis)[3][4]
The primary application of S-Phenyl Hexanethioate is the Fukuyama Coupling . Traditional methods for synthesizing ketones (e.g., Grignard addition to esters) often suffer from over-addition, yielding tertiary alcohols.[1] The Fukuyama coupling uses organozinc reagents and a Palladium catalyst to stop cleanly at the ketone stage.[2][3]
Mechanism of Action
The reaction proceeds via a catalytic cycle where the oxidative addition of the Pd(0) species into the C-S bond is the rate-determining step. The thiolate is a non-poisoning leaving group, unlike halides in some contexts.
Figure 2: The Fukuyama Coupling Catalytic Cycle. Note the mild conditions prevent reduction of the formed ketone.
Key Advantages in Drug Discovery
-
Chemoselectivity: Tolerates esters, nitriles, acetals, and even aryl bromides on the scaffold.[1][2]
-
Modularity: Allows the rapid "stitching" of a hexanoyl tail (from the thioester) onto complex aryl or alkyl scaffolds (from the organozinc).
Application II: Lipophilic Prodrug Derivatization
S-Phenyl Hexanethioate is an excellent reagent for installing the hexanoyl (caproyl) group onto polar drugs (containing amines or alcohols) to create prodrugs.
Why Hexanoyl?
The hexanoyl chain (C6) increases the lipophilicity (
Protocol Advantage
Using S-Phenyl Hexanethioate instead of hexanoyl chloride avoids the generation of HCl, which can degrade acid-sensitive pharmacophores (e.g., acetals, Boc groups).[1]
| Feature | Acid Chloride Route | S-Phenyl Thioester Route |
| Byproduct | HCl (Strong Acid) | Thiophenol ( |
| Base Required | Stoichiometric amine (e.g., TEA) | Catalytic or mild base |
| Selectivity | Reacts with OH and NH2 indiscriminately | Preferential reaction with NH2 |
| Moisture Sensitivity | High (Hydrolyzes instantly) | Low (Stable in open air) |
Experimental Protocols
Protocol A: Fukuyama Coupling (Synthesis of Hexanoyl-Ketones)
Objective: Coupling S-Phenyl Hexanethioate with Benzylzinc Iodide.
Reagents:
-
S-Phenyl Hexanethioate (1.0 equiv)[1]
-
Benzylzinc iodide (1.5 equiv, 0.5 M in THF)[1]
-
Dichlorobis(triphenylphosphine)palladium(II) (
) (5 mol%)[1] -
Solvent: Toluene (Anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon.
-
Charging: Add S-Phenyl Hexanethioate (1.0 mmol) and
(0.05 mmol). Dissolve in anhydrous Toluene (5 mL). -
Addition: Add the Benzylzinc iodide solution (3.0 mL, 1.5 mmol) dropwise via syringe over 5 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 10–30 minutes. The yellow solution typically turns dark/black as Pd(0) is generated.
-
Quench: Quench the reaction with saturated aqueous
. -
Workup: Extract with Diethyl Ether (3x). Wash combined organics with 1M NaOH (to remove released thiophenol—Critical Step ).
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Amidation (Prodrug Synthesis)
Objective: N-acylation of a primary amine in the presence of a secondary alcohol.[4]
Reagents:
-
Target Drug Scaffold (Amine) (1.0 equiv)[1]
-
S-Phenyl Hexanethioate (1.1 equiv)[1]
-
Solvent: DMF or
-
Catalyst: Imidazole (0.1 equiv) or 1,2,4-Triazole[1]
Step-by-Step:
-
Dissolution: Dissolve the amine scaffold in DMF.
-
Reaction: Add S-Phenyl Hexanethioate and the imidazole catalyst.
-
Incubation: Stir at 25°C for 4 hours.
-
Scavenging: The byproduct is thiophenol. Add a polymer-supported scavenger (e.g., Amberlite IRA-400 OH form) or wash with basic buffer.[1]
-
Isolation: Evaporate solvent and recrystallize.
Safety & Handling: Thiophenol Management
Warning: The hydrolysis or reaction of S-Phenyl Hexanethioate releases Thiophenol (Benzenethiol) .
-
Toxicity: High acute toxicity (Oral LD50 ~46 mg/kg in mice).
-
Odor: Extremely potent, repulsive stench (detectable at ppb levels).[1]
Mandatory Deodorizing Protocol: All glassware and waste must be treated with a Bleach (NaOCl) solution before removal from the fume hood. Bleach oxidizes thiophenol to the odorless diphenyl disulfide or sulfonic acid.
References
-
Fukuyama, T., et al. (1998). "Facile Palladium-Mediated Conversion of Ethanethiol Esters to Aldehydes and Ketones."[2][5][6][7] Journal of the American Chemical Society. (Note: Seminal paper establishing the coupling).
-
Tokuyama, H., et al. (1998). "Synthesis of Ketones via Palladium-Catalyzed Coupling of Thioesters."[2][5][6][7] Tetrahedron Letters.
- Wieland, T., et al. (1951). "Über die chemische Natur der energiereichen Bindung." Angewandte Chemie.
-
Kent, S. B. H. (2009). "Total Synthesis of Proteins by Chemical Ligation." Chemical Society Reviews. (Context for NCL applications).
-
Yang, X., et al. (2011). "Thioesters in Organic Synthesis." Chemical Reviews.
Sources
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 3. Fukuyama Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Fukuyama Reduction [organic-chemistry.org]
- 7. Fukuyama Coupling [organic-chemistry.org]
Thin-layer chromatography (TLC) for monitoring S-Phenyl Hexanethioate synthesis
Application Note: High-Fidelity TLC Monitoring of S-Phenyl Hexanethioate Synthesis
Executive Summary
Thioesters, such as S-Phenyl hexanethioate , are pivotal intermediates in organic synthesis, particularly in Native Chemical Ligation (NCL) and acyl-transfer reactions due to their high reactivity compared to oxo-esters. However, their synthesis presents a unique analytical challenge: the rapid oxidative dimerization of the starting material, thiophenol, into diphenyl disulfide .
This guide provides a robust Thin-Layer Chromatography (TLC) protocol designed to separate the target thioester from its specific impurities (disulfides and hydrolysis products). It moves beyond standard "spot-and-run" instructions to focus on the mechanistic interpretation of the plate, ensuring high purity in drug development workflows.
Chemical Context & Reaction Mechanism
To monitor the reaction effectively, one must understand the species present. The standard synthesis involves the acylation of thiophenol with hexanoyl chloride in the presence of a base (e.g., Pyridine or Triethylamine).
-
Reaction:
-
Competing Side Reaction (Oxidation):
Critical Analytical Challenge: Diphenyl disulfide is highly lipophilic and UV-active. On a standard silica plate, it often migrates near the solvent front, potentially masking the product or leading to false assumptions about reaction completion if not properly resolved.
Materials & Methods
Stationary Phase
-
Plate: Silica Gel 60
(Aluminum or Glass backed). -
Why: The
fluorescent indicator is essential. The phenyl ring in both the starting material and product strongly quenches fluorescence at 254 nm, appearing as dark purple spots against a bright green background.
Mobile Phase Optimization
Thioesters are less polar than their corresponding thiols (due to the loss of the H-bond donor -SH) but more polar than disulfides.
-
Recommended System: Hexane : Ethyl Acetate (90:10 v/v).
-
Alternative (for higher polarity impurities): Hexane : Ethyl Acetate (80:20 v/v).
Visualization Reagents
-
Primary: UV Light (254 nm) – Detects aromatic rings.
-
Secondary (Dip): Iodine Chamber (
) – Stains the aliphatic hexanoyl chain (brown/yellow spots). -
Tertiary (Specific):
(Alkaline) – Oxidizes sulfur and alkenes; useful if UV is ambiguous.
Experimental Protocol
Step 1: Sample Preparation (Mini-Workup)
Do not spot the crude reaction mixture directly if pyridine/base is present in large excess, as it causes streaking.
-
Take a
aliquot of the reaction mixture. -
Partition in a small vial with
Ethyl Acetate and 1M HCl (to neutralize base) or Water. -
Vortex and let layers separate.
-
Spot the top organic layer .
Step 2: Plate Layout (The "Co-Spot" Technique)
Never run a reaction sample without standards. The Rf shift between thiol and thioester can be subtle.[1]
-
Lane 1: Thiophenol Standard (SM).
-
Lane 2: Co-Spot (SM + Reaction Mixture).
-
Lane 3: Reaction Mixture (RM).
-
Lane 4: Diphenyl Disulfide Reference (Optional but recommended).
Step 3: Development
-
Equilibrate the chamber with the mobile phase (Hexane:EtOAc 9:1) for 5 minutes.
-
Elute until the solvent front reaches 1 cm from the top.
-
Dry the plate rapidly with a stream of air (thiophenol is volatile and smells; work in a hood).
Data Interpretation & Rf Values
The following table summarizes the expected migration patterns in Hexane:EtOAc (9:1) .
| Compound | Relative Polarity | Approx.[2] Rf | Visualization Characteristics |
| Diphenyl Disulfide | Non-polar (Very High) | 0.85 – 0.90 | Strong UV absorption; moves near solvent front. |
| S-Phenyl Hexanethioate | Moderately Non-polar | 0.50 – 0.60 | Target Spot. Strong UV; stains with Iodine. |
| Thiophenol (SM) | Moderate (H-bond donor) | 0.35 – 0.45 | UV active. Note: Can oxidize to disulfide on the plate. |
| Hexanoic Acid | Polar (if hydrolysis occurs) | < 0.10 | Weak UV; stains yellow with Bromocresol Green. |
Expert Insight: If you see a spot at Rf ~0.9 that grows over time, your reaction is not producing product; it is oxidizing the starting material. If the SM spot (Rf 0.4) disappears but the Product (Rf 0.55) does not increase proportionally, check for the Disulfide (Rf 0.9).
Visualization of Logic Flow
The following diagram illustrates the decision-making process during reaction monitoring.
Caption: Decision tree for monitoring S-Phenyl Hexanethioate synthesis, highlighting the differentiation between product formation and oxidative side-reactions.
Troubleshooting & "Self-Validating" Checks
To ensure the protocol is working (Self-Validation):
-
The "Ghost" Spot: Thiophenol is prone to on-plate oxidation. If you spot pure Thiophenol and see two spots after development (one at Rf 0.4 and a faint one at Rf 0.9), the silica gel is catalyzing the oxidation. Solution: Add a trace of TCEP or DTT to the sample vial before spotting to keep the thiol reduced.
-
Hydrolysis Check: If the product spot appears to streak or stays at the baseline, the thioester may be hydrolyzing. Thioesters are sensitive to base. Validation: Ensure the mobile phase is neutral. If streaking persists, add 1% Acetic Acid to the mobile phase to sharpen the acidic components (Hexanoic acid), confirming if hydrolysis has occurred.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General TLC principles and visualization).
-
Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412.[3] (Kinetics and stability of S-phenyl thioesters).
-
Van Veldhoven, P. P. (2024).[4] A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters.[4] Chromatographia, 87, 445–449.[4] (Visualization techniques for sulfur compounds).
-
BenchChem. (2025).[5] The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. (Reference for the oxidative impurity).
Sources
Troubleshooting & Optimization
Technical Support Center: S-Phenyl Hexanethioate Synthesis
Case Reference: TIER-2-OPT-S-PH-HEX Subject: Yield Optimization & Troubleshooting for S-Phenyl Hexanethioate Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary
You are encountering yield inconsistencies in the synthesis of S-Phenyl Hexanethioate . While thioesterification is chemically straightforward, the nucleophilicity of thiophenol combined with its susceptibility to oxidative dimerization (forming diphenyl disulfide) often caps yields at 60-70% in non-optimized setups.
This guide elevates the protocol from a standard "textbook" approach to a process-chemistry grade workflow , targeting a >90% isolated yield . We will focus on the Acid Chloride Method as the primary route due to its superior kinetics and purification profile compared to Steglich esterification for this specific substrate.
Module 1: Critical Reagent Quality Check (The "Hidden" Yield Killer)
User Question: My reaction goes to completion by TLC, but the isolated yield is low. Why?
Technical Insight:
The most common cause for "phantom yield loss" in this reaction is the purity of your Thiophenol (Benzenethiol). Thiophenol readily oxidizes to Diphenyl Disulfide (
Diagnostic Step: Inspect your Thiophenol.[1][2][3][4][5]
-
Colorless Liquid: High purity. Proceed.
-
Yellow/Amber Liquid: Significant disulfide contamination.[5] STOP.
Corrective Protocol: You must distill Thiophenol before use if it is yellow.
-
Perform a vacuum distillation under Argon.
-
Store the distillate under an inert atmosphere in a septum-sealed vial.
Module 2: The Optimized Protocol (Acid Chloride Route)
User Question: I am using Hexanoic Acid and DCC (Steglich conditions). Should I switch methods?
Recommendation: YES. For simple aliphatic chains like hexanoate, the Acid Chloride method is superior. Steglich esterification (DCC/DMAP) produces Dicyclohexylurea (DCU), which is cumbersome to remove completely and can trap product. The Acid Chloride route generates water-soluble pyridinium salts, simplifying workup.
Optimized Workflow
-
Scale: 10 mmol basis
-
Atmosphere: Strictly Inert (Argon/Nitrogen)
| Reagent | Equiv.[6][7][8][9] | Role | Critical Note |
| Hexanoyl Chloride | 1.1 - 1.2 | Electrophile | Slight excess ensures total consumption of the foul-smelling thiol. |
| Thiophenol | 1.0 | Nucleophile | Limiting reagent to simplify odor management. |
| Pyridine | 2.0 - 3.0 | Base/Catalyst | Acts as an HCl scavenger and nucleophilic catalyst. |
| DCM (Anhydrous) | Solvent | Solvent | Concentration ~0.2 M - 0.5 M. |
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Cool to 0°C under Argon.
-
Charge: Add Thiophenol (1.0 eq) and Pyridine (2.5 eq) in DCM.
-
Addition: Add Hexanoyl Chloride (1.2 eq) dropwise over 10 minutes. Exotherm control is vital to prevent side reactions.
-
Reaction: Warm to Room Temperature (RT). Stir for 2-4 hours.
-
Quench: Add saturated
to hydrolyze excess acid chloride.
Mechanism Visualization
The following diagram illustrates the Nucleophilic Acyl Substitution pathway, highlighting the catalytic role of Pyridine in forming the reactive N-acylpyridinium intermediate.
Caption: Mechanism of Pyridine-catalyzed thioesterification via N-acylpyridinium intermediate.
Module 3: Purification Strategy (The pKa "Hack")
User Question: My product smells strongly of thiophenol even after column chromatography. How do I clean it?
Technical Insight:
Thiophenol (
The "Self-Validating" Wash Protocol: Do not rely solely on chromatography. Perform this specific extraction sequence:
-
Acid Wash: Wash organic layer with 1M HCl (2x).
-
Purpose: Removes Pyridine.
-
-
Base Wash (CRITICAL): Wash organic layer with 1M NaOH (2x) or 10%
. -
Brine/Dry: Wash with brine, dry over
.
Data Comparison: Purification Methods
| Method | Removal of Thiophenol | Product Loss Risk | Odor Control |
| Flash Column Only | Poor (Co-elutes) | Low | Poor |
| Acid Wash Only | None | Low | Poor |
| NaOH Wash (Recommended) | Excellent (>99%) | < 1% (Thioesters are stable to rapid basic wash) | Excellent |
Module 4: Troubleshooting Decision Tree
User Question: I see a precipitate. Is that bad?
Answer: In the Acid Chloride method, a white precipitate (Pyridinium Hydrochloride) is good ; it indicates the reaction is progressing. In the Steglich method, a precipitate (DCU) is also expected.
Use the logic tree below to diagnose yield issues.
Caption: Diagnostic logic flow for identifying yield loss and impurities in thioester synthesis.
FAQ: Rapid Fire Solutions
Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is often preferred because it is a better nucleophilic catalyst for acyl chloride activation. If using TEA, consider adding 5-10 mol% DMAP to accelerate the reaction.
Q: Is the product stable on Silica Gel? A: Generally, yes. S-phenyl thioesters are relatively stable. However, avoid extremely slow columns. Elute quickly using a gradient of Hexanes:Ethyl Acetate (start 100:0, move to 95:5).
Q: Why S-Phenyl? Why not S-Alkyl?
A: S-Phenyl esters are "activated" esters. The leaving group (
References
-
Neises, B., & Steglich, W. (1978).[10][12][15] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[10]
- Context: Foundational text for DCC/DMAP coupling (Steglich conditions), useful if Acid Chloride route is not viable.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Context: Authoritative source for Nucleophilic Acyl Substitution mechanisms and pKa values of thiols vs. phenols.
-
BenchChem Technical Guides. (2025). The Synthesis of Diphenyl Disulfide from Thiophenol.[2][3]
- Context: validation of the oxidative instability of thiophenol and mechanisms of disulfide form
-
Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Context: Comparison of reaction conditions and side-product management (N-acylurea).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. scielo.br [scielo.br]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 15. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of S-Phenyl Hexanethioate
Introduction
S-Phenyl hexanethioate is a valuable thioester intermediate in organic synthesis and drug development. Like many synthetic targets, its isolation in a pure form is critical for the success of subsequent experimental steps and for ensuring the validity of biological assay data. The synthesis of S-Phenyl hexanethioate, typically via the acylation of thiophenol with a hexanoyl derivative, often results in a crude product contaminated with starting materials, catalysts, and side-reaction products.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for purifying S-Phenyl Hexanethioate. It is structured in a practical question-and-answer format to directly address common challenges and provide field-proven solutions. The methodologies described herein are grounded in the fundamental physicochemical properties of the target molecule and its common contaminants, ensuring a logical and effective approach to achieving high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of S-Phenyl Hexanethioate.
Question 1: My initial work-up is complete, but my NMR/GC-MS analysis still shows significant contamination with unreacted thiophenol. How can I remove it effectively?
Answer: This is a very common issue. Thiophenol is a nucleophilic starting material and is often used in slight excess to drive the reaction to completion. Its removal is paramount.
Causality: Thiophenol (pKa ≈ 6.6) is acidic enough to be deprotonated by a mild base. However, a single basic wash is often insufficient for complete removal, especially if the thiophenol concentration is high.
Solutions:
-
Iterative Basic Extraction: Instead of a single wash, perform multiple sequential extractions with a cold, dilute aqueous base. A 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution is recommended over stronger bases like sodium hydroxide (NaOH) to minimize the risk of hydrolyzing your target thioester.[2] Perform 2-3 washes, monitoring the removal of thiophenol in the organic layer by TLC after each wash.
-
Scavenger Resins: For stubborn cases or sensitive substrates, consider using a scavenger resin. A polymer-supported isocyanate or amine resin can react with and sequester the excess thiol, allowing for simple filtration to remove the resin-bound impurity.
-
Chromatographic Separation: If basic washes are ineffective or undesirable, flash column chromatography is the definitive solution. Thiophenol is significantly more polar than S-Phenyl Hexanethioate and will have a lower Rf value. A gradient elution starting with a nonpolar solvent system (e.g., 100% Hexane) and gradually increasing the polarity (e.g., to 5-10% Ethyl Acetate in Hexane) will effectively separate the two compounds.
Question 2: My product appears clean by ¹H NMR, but I've isolated a white crystalline solid that I've identified as diphenyl disulfide. Where did this come from and how do I prevent its formation?
Answer: Diphenyl disulfide is the most common oxidative byproduct in reactions involving thiophenol.
Causality: Thiols, and particularly thiophenol, are highly susceptible to oxidation, especially under basic conditions or when exposed to atmospheric oxygen. The resulting disulfide is a stable, nonpolar molecule that can be difficult to separate from the desired product.
Prevention & Removal Strategies:
-
Inert Atmosphere: Conduct the reaction and, if possible, the initial work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Mind the Base: While a base is often required for the reaction, prolonged exposure, especially in the presence of air, will accelerate disulfide formation. Add the base slowly and consider using a non-aqueous base like pyridine or triethylamine if appropriate for your synthesis.
-
Reductive Work-up (Use with Caution): A mild reducing agent, such as sodium bisulfite (NaHSO₃), can sometimes be added during the work-up to reduce any formed disulfide back to the thiol, which can then be removed by basic extraction. This is not always effective and may introduce other complications.
-
Chromatography: Diphenyl disulfide is typically less polar than thiophenol but has a polarity very close to that of S-Phenyl Hexanethioate. Careful flash chromatography with a shallow solvent gradient is required for separation. Monitoring with TLC using a potassium permanganate (KMnO₄) stain can be helpful, as both the thioester and disulfide will appear as yellow spots on a purple background.
Question 3: My final yield is disappointingly low, and I see evidence of hexanoic acid in my crude material. I suspect my thioester is being hydrolyzed during the work-up. How can I avoid this?
Answer: Thioester hydrolysis is a significant risk, particularly during basic aqueous extractions.[2][4] The carbonyl carbon of a thioester is more electrophilic than that of an ester, making it more susceptible to nucleophilic attack by hydroxide ions.[3]
Causality: The use of strong bases (e.g., NaOH, KOH) or prolonged exposure to even mild bases at room temperature can lead to saponification (hydrolysis) of the thioester, cleaving it into hexanoate and thiophenolate salts.
Mitigation Strategies:
-
Use Milder Bases: Always opt for sodium bicarbonate (NaHCO₃) over stronger bases like carbonates or hydroxides for your aqueous washes.
-
Keep it Cold: Perform all aqueous extractions in a separatory funnel jacketed with an ice bath. Low temperatures significantly decrease the rate of hydrolysis.
-
Work Quickly: Do not let the organic and basic aqueous layers sit in contact for extended periods. Add the base, shake gently for 30-60 seconds, and immediately separate the layers.
-
pH Control: Ensure the pH of the aqueous layer does not exceed ~8-9 during the extraction.
-
Anhydrous Work-up: If your synthesis allows (e.g., if no acidic byproducts are expected), you can perform a completely anhydrous work-up. This involves filtering out any solid catalyst/salts and then directly purifying the crude mixture by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose method for purifying S-Phenyl Hexanethioate?
Flash column chromatography over silica gel is the most robust and widely applicable method for obtaining high-purity S-Phenyl Hexanethioate. It provides excellent separation of the target compound from both more polar (unreacted thiophenol, hexanoic acid) and similarly polar (diphenyl disulfide) impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes.
Q2: What are the key physicochemical properties of S-Phenyl Hexanethioate and its main byproducts that I should consider for purification?
Understanding the differences in properties is key to designing a separation strategy. While specific experimental data for S-Phenyl Hexanethioate is limited, we can extrapolate from similar compounds and general principles.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Water Solubility | Key Feature for Separation |
| S-Phenyl Hexanethioate | 208.32[5] | >250 (est.) | Low-Medium | Insoluble | Target Molecule |
| Thiophenol | 110.18 | 169 | Medium | Slightly Soluble | Acidic (pKa ≈ 6.6); can be extracted with base. More polar than product. |
| Hexanoic Acid | 116.16 | 205 | High | Soluble | Acidic (pKa ≈ 4.88); easily extracted with mild base. |
| Diphenyl Disulfide | 218.35 | 310 | Low | Insoluble | Nonpolar; requires careful chromatography for removal from product. |
| Hexanoyl Chloride | 134.60 | 151-153 | High (reactive) | Reacts (hydrolyzes) | Rapidly hydrolyzes to HCl and hexanoic acid during aqueous work-up. |
Note: Boiling points are at atmospheric pressure unless otherwise stated. Polarity is a relative measure for the purpose of chromatographic separation.
Q3: Which analytical techniques are best for monitoring the purification and assessing the final purity?
A multi-technique approach is always best:
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of column chromatography. Use a UV lamp (254 nm) for visualization, as the phenyl group is chromophoric. Staining with potassium permanganate is also effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities (like thiophenol) and confirming the molecular weight of the product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for purity assessment. ¹H and ¹³C NMR will confirm the structure of S-Phenyl Hexanethioate and allow for the identification and quantification of residual impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic thioester carbonyl (C=O) stretch, which typically appears around 1690-1715 cm⁻¹.
Experimental Protocols & Visualizations
Protocol 1: Standard Purification by Extraction and Flash Chromatography
This protocol assumes a standard synthesis from hexanoyl chloride and thiophenol in a solvent like DCM or THF with a base like triethylamine (TEA).
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water to quench any remaining hexanoyl chloride.
-
Dilution: Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).
-
Aqueous Work-up (Extraction):
-
Transfer the mixture to a separatory funnel.
-
Wash with 1M HCl (2 x 50 mL per 100 mL of organic phase) to remove the TEA catalyst (as its hydrochloride salt).
-
Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove hexanoic acid and residual thiophenol. Perform this step quickly and with cold solutions.
-
Wash with brine (1 x 50 mL) to remove the bulk of dissolved water.
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product as an oil.
-
Flash Column Chromatography:
-
Prepare a silica gel column in a suitable nonpolar solvent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Load the crude oil onto the column (pre-adsorbing onto a small amount of silica is recommended).
-
Elute the column with a shallow gradient of ethyl acetate in hexane (e.g., starting at 2% and increasing to 10%).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure S-Phenyl Hexanethioate.
-
Diagrams
Caption: Reaction scheme for S-Phenyl Hexanethioate and its primary byproducts.
Caption: A standard workflow for the purification of S-Phenyl Hexanethioate.
References
-
Royal Society of Chemistry. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Base-promoted synthesis of thioesters from acid chlorides and thiols. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PubMed Central. [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved February 10, 2026, from [Link]
-
Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
The Good Scents Company. (n.d.). S-methyl hexanethioate. Retrieved February 10, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanethioic acid, S-phenyl ester (CAS 934-87-2). [Link]
-
Wiley Online Library. (2024). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Angewandte Chemie. [Link]
-
Chemistry Stack Exchange. (n.d.). Purification of thiols. Retrieved February 10, 2026, from [Link]
-
Beilstein Journals. (n.d.). Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. [Link]
-
National Center for Biotechnology Information. (n.d.). S-Methyl hexanethioate. PubChem. [Link]
-
ChemSynthesis. (n.d.). S-phenyl 4-phenylbutanethioate. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Thioester deprotection using a biomimetic NCL approach. PubMed Central. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
-
The Good Scents Company. (n.d.). S-(methyl thio) hexanoate. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). S-Phenyl benzothioate. PubMed Central. [Link]
-
MDPI. (n.d.). Metal- and Solvent-Free Synthesis of Phosphinothioates, Phosphonothioates, Phosphorothioates, and Related Selenium Derivatives: An Efficient Green Protocol. [Link]
-
MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
National Center for Biotechnology Information. (1967). The hydrolysis of S-aryl phosphorothioates. PubMed. [Link]
-
Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. [Link]
-
Royal Society of Chemistry. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Google Patents. (n.d.).
Sources
Troubleshooting low yield in S-Phenyl Hexanethioate synthesis
Topic: Troubleshooting Low Yield in S-Phenyl Hexanethioate Production Ticket ID: T-SPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Instability
You are likely encountering low yields (<50%) in the synthesis of S-Phenyl hexanethioate . While thioesterification seems chemically similar to standard esterification, the reactivity profile of the thiophenolate nucleophile and the activated thioester product introduces three specific failure modes that do not exist in oxygen-ester synthesis:
-
Rapid Oxidation: Thiophenol dimerizes to diphenyl disulfide (
) upon exposure to air, silently destroying your stoichiometry. -
Competitive Rearrangement: In DCC-mediated coupling (Steglich), the intermediate rearranges to an inert
-acylurea faster than the bulky thiol can attack. -
Hydrolytic Fragility: S-Phenyl esters are "activated esters." Standard basic workups (NaHCO
washes) often hydrolyze the product back to hexanoic acid.
This guide moves beyond generic advice to target these specific molecular behaviors.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before changing your protocol, identify where the mass is going. Use this logic tree to diagnose your crude NMR/TLC data.
Figure 1: Diagnostic logic flow for identifying the chemical cause of yield loss based on crude analysis.
Module 2: The Chemistry of Failure (Mechanistic Insights)
Scenario A: The "Steglich Trap" (DCC/DMAP Method)
If you are using Hexanoic Acid + Thiophenol + DCC, your low yield is likely due to the
-
The Mechanism: DCC activates hexanoic acid to an O-acylisourea. Thiophenol is a "soft" nucleophile and is sterically bulkier than methanol. It reacts slowly.
-
The Failure: Because the thiol attack is slow, the O-acylisourea rearranges into an inert
-acylurea . This is an irreversible dead-end. -
The Fix: You must use DMAP (4-Dimethylaminopyridine). DMAP acts as a "nucleophilic shuttle," attacking the isourea instantly to form a highly reactive N-acylpyridinium ion, which the thiol can then attack efficiently.
Scenario B: The "Phantom" Stoichiometry (Disulfide Formation)
Thiophenol (
-
The Failure: If your thiophenol is yellow or stored in air, it may be 10-30% disulfide. If you calculate stoichiometry based on weight, you are under-loading the nucleophile.
-
The Fix: Distill thiophenol before use or use a 20% excess. Always run under Argon.
Module 3: Optimized Protocols
We recommend Method A for robustness and scalability. Use Method B only if you must avoid acid chlorides due to other functional group sensitivities.
Method A: The Acid Chloride Route (Recommended)
Highest yield potential (>85%), easiest purification.
Reagents:
-
Hexanoyl Chloride (1.0 equiv)
-
Thiophenol (1.1 equiv) — Use slight excess to account for oxidation.
-
Triethylamine (1.2 equiv) or Pyridine
-
DCM (Anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add a stir bar and purge with Argon/Nitrogen.
-
Solvation: Dissolve Thiophenol (1.1 eq) in anhydrous DCM (
). -
Base Addition: Add Triethylamine (1.2 eq). Note: The solution may warm slightly.
-
Cooling: Cool to
in an ice bath. -
Addition: Add Hexanoyl Chloride (1.0 eq) dropwise.
-
Critical: Do not dump it in. Exothermic control prevents side reactions.
-
-
Reaction: Warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Check TLC. Product is usually less polar than the thiol but more polar than the disulfide.
-
-
Quench: Quench with 1M HCl (Acidic quench prevents hydrolysis).
Method B: Steglich Esterification (Coupling Agents)
Use only if Hexanoyl Chloride is unavailable.
Reagents:
-
Hexanoic Acid (1.0 equiv)
-
Thiophenol (1.1 equiv)[2]
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv) — MANDATORY
-
DCM (Anhydrous)[1]
Step-by-Step:
-
Dissolve Hexanoic Acid and Thiophenol in DCM.
-
Add DMAP (Catalytic).
-
Cool to
. -
Add DCC (dissolved in minimal DCM) dropwise.
-
Observation: White precipitate (DCU) will form immediately.
-
Stir overnight.
Module 4: Workup & Purification (The "Yield Saver")
Many researchers synthesize the product successfully but lose it during the workup. S-Phenyl thioesters are activated esters ; they are essentially "slow acid chlorides."
The "Do Not" List
-
DO NOT wash with strong base (1M NaOH). You will hydrolyze the thioester back to hexanoic acid and thiophenolate.
-
DO NOT leave the crude mixture sitting in wet solvent.
Correct Workup Protocol
-
Acid Wash: Wash organic layer with 1M HCl (removes amines/pyridine).
-
Buffer Wash: Wash quickly with cold Saturated NaHCO
. (Do not shake vigorously for minutes; just neutralize and separate). -
Brine/Dry: Wash with brine, dry over MgSO
.
Purification Strategy (Removing the Stench & Disulfide)
The major impurity is Diphenyl Disulfide (PhS-SPh). It is non-polar and co-elutes with thioesters if not careful.
| Impurity | Polarity | Removal Strategy |
| Hexanoic Acid | Polar | Wash with mild base (Sat. NaHCO |
| Diphenyl Disulfide | Non-Polar | Recrystallization from Hexanes (if solid) or Gradient Column : Start 100% Hexanes to elute disulfide, then 5% EtOAc to elute product. |
| Thiophenol | Medium | Oxidize remaining thiol to disulfide with Iodine ( |
Module 5: Visualizing the Failure Pathways
Understanding the competition between the Product pathway and the Failure pathways is critical.
Figure 2: Competitive reaction pathways. Note that without DMAP, the rearrangement to N-Acylurea dominates.
FAQ: Rapid Fire Troubleshooting
Q: My product smells terrible even after the column. Why? A: Thiophenol has a low odor threshold. Even trace amounts smell.
-
Tip: Treat your glassware with bleach (sodium hypochlorite) before washing. This oxidizes residual thiol to less smelly sulfonates/disulfides.
Q: I see a spot on TLC that moves just above my product. What is it? A: That is likely Diphenyl Disulfide. It is formed by the oxidation of excess thiophenol. You can minimize this by running the reaction under Argon.
Q: Can I use EDC instead of DCC? A: Yes. EDC is actually preferred because the urea byproduct is water-soluble and can be removed during the acid wash (Step 1 of Workup), eliminating the filtration step required for DCU.
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][4] Angew.[3][4] Chem. Int. Ed.1978 , 17, 522–524.[3][4] Link
-
Thioester Stability & Hydrolysis: Bracher, P. J.; Whitesides, G. M. "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Orig.[2][5][6][7][8][9] Life Evol. Biosph.2011 , 41, 399–412.[7] Link
-
General Thioester Synthesis (Org. Syn.): "S-Phenyl Thiobenzoate." Organic Syntheses, Coll.[3][5][9][10] Vol. 4, p.937 (1963). Link
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Phenyl benzothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of Chiral S-Phenyl Thioesters
Topic: Improving the stereoselectivity of chiral S-Phenyl Hexanethioate synthesis (and related
Executive Summary & Scope
User Context: You are attempting to synthesize chiral S-phenyl hexanethioate derivatives (e.g., S-phenyl 2-methylhexanethioate). You may be observing low enantiomeric excess (
The Core Challenge: S-Phenyl thioesters are "activated" carboxylic acid derivatives. The carbonyl carbon is highly electrophilic, but the adjacent
This guide provides troubleshooting for three primary synthetic routes:
-
Stereoselective Thioesterification (Coupling chiral acids with thiophenol).
-
Kinetic Resolution (KR) (Catalytic separation of racemic thioesters).
-
Asymmetric
-Alkylation (Building chirality onto an achiral thioester).
Interactive Troubleshooting Modules
Module A: Preventing Racemization During Coupling
Use this module if you start with an enantiopure chiral acid and lose stereochemistry during thioester formation.
The Mechanism of Failure: Standard Steglich conditions (DCC/DMAP) often lead to racemization because the intermediate N-acylurea or the final thioester enolizes under basic conditions.
Diagnostic Workflow:
-
Check Base Basicity: Are you using
or DMAP in stoichiometric amounts? -
Check Temperature: Is the reaction running at
or higher? -
Check Activation Time: Is the active ester sitting in solution before thiophenol addition?
Troubleshooting Protocol:
| Issue | Root Cause | Corrective Action |
| Complete Racemization (0% ee) | Ketene intermediate formation via | Switch Coupling Agent: Use EDC·HCl / HOBt instead of DCC. HOBt suppresses ketene formation by forming a non-racemizing active ester. |
| Partial Racemization (50-80% ee) | Base-catalyzed enolization of the product. | Base Swap: Replace |
| Slow Conversion | Steric hindrance at the thio-interface.[1] | Catalyst: Use 4-PPY (4-Pyrrolidinopyridine) instead of DMAP; it is more active, allowing lower loading and faster reaction times (reducing exposure to base). |
Recommended Protocol (Low-Racemization):
"Dissolve Chiral Acid (1.0 eq) and Thiophenol (1.1 eq) in
at -20°C . Add DIPEA (1.2 eq). Slowly add EDC·HCl (1.1 eq) over 30 mins. Maintain -20°C for 4 hours before warming to 0°C."
Module B: Kinetic Resolution (KR) of Racemic Thioesters
Use this module if you are synthesizing the thioester from a racemic starting material and need high ee.
Technique: Organocatalytic Kinetic Resolution using Chiral Isothioureas (e.g., HyperBTM) or enzymatic resolution.
FAQ: Why is my conversion stalling at 50%?
-
Answer: In a perfect Kinetic Resolution, the maximum yield of the desired enantiomer is 50%. If you need >50% yield, you must employ Dynamic Kinetic Resolution (DKR) , which requires rapid racemization of the starting material in situ while the catalyst selectively converts one enantiomer.
Optimization Table: Solvent Effects on Selectivity (
| Solvent | Dielectric Constant ( | Selectivity Trend | Recommendation |
| DMF/DMSO | High (>30) | Low | Avoid. High polarity stabilizes charged intermediates non-selectively. |
| THF | Moderate (7.5) | Moderate | Acceptable for solubility, but competes for H-bonding. |
| Toluene | Low (2.4) | High | Preferred. Promotes tight ion-pairing in the transition state. |
| Chloroform | Low (4.8) | High | Good alternative if solubility in Toluene is poor. |
Visualizing the Racemization Pathway
The following diagram illustrates the "Soft Enolization" pathway that destroys stereochemistry during S-Phenyl Hexanethioate synthesis. Understanding this pathway is crucial for selecting the right base.
Caption: Figure 1. Mechanism of base-catalyzed racemization in S-Phenyl thioesters. Note that the planar enolate allows reprotonation from either face, leading to a racemic mixture.
Strategic Decision Matrix
Use this flow to determine the optimal synthetic route based on your starting materials.
Caption: Figure 2. Decision matrix for selecting the synthesis route based on precursor chirality and stability.
Frequently Asked Questions (FAQ)
Q1: Can I use Lipases (e.g., CAL-B) for S-Phenyl thioester synthesis? A: Yes, but with caveats. Lipases are excellent for kinetic resolution of thioesters. However, thiophenol is a poor nucleophile for enzymatic transesterification compared to alcohols. You may need to use an activated vinyl ester as the acyl donor and thiophenol as the acceptor, or run the reaction in reverse (hydrolysis of racemic thioester) to isolate the unreacted enantiomer.
Q2: Why does my HPLC show a "hump" instead of sharp peaks? A: S-Phenyl thioesters are unstable on silica and some HPLC columns. They can hydrolyze or decompose during analysis.
-
Fix: Ensure your HPLC solvents are strictly anhydrous. Use a neutral column (e.g., Chiralpak AD-H) and avoid modifiers like TFA (Trifluoroacetic acid), which can catalyze hydrolysis. Use 0.1% Acetic Acid if acidification is absolutely necessary, or switch to Hexane/IPA mixtures without acid.
Q3: Is there a way to verify if my base is causing the racemization? A: Perform a Deuterium Exchange Test .
-
Take your pure chiral thioester.
-
Dissolve in the reaction solvent (e.g.,
). -
Add 1.0 eq of your base and 5.0 eq of
(or ). -
Monitor by NMR.[2] If the
-proton signal disappears (exchanges with D), your base is too strong/nucleophilic for this substrate.
References
-
Mechanism of Thioester Racemiz
- Title: "Thioester Synthesis by a Designed Nickel Enzyme Models Prebiotic Energy Conversion" (Discusses lability of metal-acyl bonds and thioester activ
- Source: PNAS (2022).
-
URL:[Link]
-
Catalytic Asymmetric Synthesis of Thioesters
-
Kinetic Resolution Str
- Title: "Isothiourea-Catalyzed Acylative Kinetic Resolution of Tertiary -Hydroxy Esters" (Relevant for organocatalytic KR mechanisms applicable to thioesters).
- Source: Chemistry – A European Journal (2020).
-
URL:[Link]
-
Enantioselective
-Alkylation
Sources
- 1. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic asymmetric synthesis of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Chiral α-Thio-Quaternary Stereogenic Centers via Phase-Transfer-Catalyzed α-Alkylation of α-Acylthiomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Technical Support Center: S-Phenyl Hexanethioate Stability and Degradation Pathways
Welcome to the technical support center for S-Phenyl Hexanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of S-Phenyl Hexanethioate. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
Introduction to S-Phenyl Hexanethioate Stability
S-Phenyl Hexanethioate is a thioester, a class of compounds known for their unique reactivity, which is central to their function in various applications, including as synthetic intermediates and in drug delivery systems. The stability of a thioester is not absolute; it is highly dependent on the experimental conditions. Understanding the factors that influence the stability of the thioester bond in S-Phenyl Hexanethioate is critical for its effective use and for the development of reliable analytical methods.
Thioesters are generally more reactive than their ester counterparts but are stable enough to be handled under appropriate conditions.[1] Their reactivity stems from the larger size of the sulfur atom compared to oxygen and the weaker overlap between the sulfur lone pairs and the carbonyl π system. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The primary degradation pathways for thioesters like S-Phenyl Hexanethioate include hydrolysis, thiol-thioester exchange, and oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for S-Phenyl Hexanethioate?
A1: The three main degradation pathways for S-Phenyl Hexanethioate are:
-
Hydrolysis: The cleavage of the thioester bond by water to form hexanoic acid and thiophenol. This reaction is catalyzed by both acid and base.[2][3]
-
Thiol-Thioester Exchange: A reaction where a free thiol (or thiolate anion) attacks the thioester, leading to the formation of a new thioester and the release of thiophenol. This is a significant consideration if your experimental system contains other thiols.[2][3][4]
-
Oxidation: The sulfur atom in the thioester can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents.
Q2: What are the optimal storage conditions for S-Phenyl Hexanethioate?
A2: To ensure the long-term stability of S-Phenyl Hexanethioate, it should be stored in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended for storing the neat compound.[5] For solutions, it is best to use anhydrous aprotic solvents and store them at low temperatures (-20°C or -80°C) to minimize hydrolysis. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of S-Phenyl Hexanethioate in aqueous solutions?
A3: The rate of hydrolysis of thioesters is highly pH-dependent. The hydrolysis is generally slow at neutral pH but is significantly accelerated under both acidic and basic conditions.[2][3] Alkaline hydrolysis is typically much faster than acidic hydrolysis. For S-aryl thiobenzoates, the hydrolysis mechanism can even shift from a dissociative pathway at milder alkaline pH to an associative one at higher pH.[6] Therefore, for experiments in aqueous buffers, it is crucial to control the pH and to be aware that the stability will decrease at pH values far from neutral.
Q4: Is S-Phenyl Hexanethioate sensitive to light?
Troubleshooting Guide
Issue 1: Rapid loss of S-Phenyl Hexanethioate in my aqueous experimental setup.
-
Potential Cause 1: pH-mediated Hydrolysis.
-
Explanation: Your aqueous buffer may be too acidic or, more likely, too alkaline, leading to rapid hydrolysis of the thioester bond.
-
Troubleshooting Steps:
-
Measure the pH of your experimental medium.
-
If possible, adjust the pH to be closer to neutral (pH 6-7.5), where thioester hydrolysis is generally slowest.
-
If the experimental conditions require a non-neutral pH, run a time-course experiment to determine the rate of degradation under your specific conditions and factor this into your experimental design and data analysis.
-
-
-
Potential Cause 2: Presence of Nucleophiles.
-
Explanation: Your medium may contain nucleophiles other than water that can react with the thioester. Common culprits include primary and secondary amines (e.g., Tris buffer) and free thiols.
-
Troubleshooting Steps:
-
Review the composition of your experimental medium. If it contains nucleophilic species, consider replacing them with non-nucleophilic alternatives (e.g., HEPES or phosphate buffer instead of Tris).
-
If the nucleophile is a necessary component of your experiment, quantify the rate of its reaction with S-Phenyl Hexanethioate to understand its impact.
-
-
Issue 2: Appearance of unexpected peaks in my analytical chromatogram after sample preparation or storage.
-
Potential Cause 1: Degradation Products.
-
Explanation: The new peaks are likely degradation products of S-Phenyl Hexanethioate. The primary hydrolysis products would be hexanoic acid and thiophenol. Thiophenol can further be oxidized to diphenyldisulfide.
-
Troubleshooting Steps:
-
If you have access to mass spectrometry, analyze the new peaks to identify their mass-to-charge ratio (m/z) and compare them to the expected masses of potential degradation products.
-
Inject standards of the suspected degradation products (hexanoic acid, thiophenol, diphenyldisulfide) to confirm their retention times.
-
Review your sample handling and storage procedures to minimize degradation. Ensure samples are kept at a low temperature and protected from light.
-
-
-
Potential Cause 2: Thiol-Thioester Exchange.
-
Explanation: If your sample contains other thiols, S-Phenyl Hexanethioate can undergo thiol-thioester exchange, leading to the formation of new thioesters.
-
Troubleshooting Steps:
-
Identify any potential sources of thiols in your sample matrix.
-
If possible, remove the interfering thiol before analysis, for example, by using a thiol-scavenging resin.
-
-
Quantitative Data Summary
While specific kinetic data for S-Phenyl Hexanethioate is not available in the literature, the following table provides hydrolysis rate constants for analogous thioesters to give a comparative overview of their stability.
| Thioester | Condition | Rate Constant | Half-life (t₁/₂) | Reference |
| S-methyl thioacetate | pH 7, 23°C | k_w = 3.6 x 10⁻⁸ s⁻¹ | 155 days | [4],[2],[3] |
| S-methyl thioacetate | Base-mediated | k_b = 0.16 M⁻¹s⁻¹ | - | [4],[2],[3] |
| S-methyl thioacetate | Acid-mediated | k_a = 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - | [4],[2],[3] |
| Ubc9∼SUMO-1 thioester conjugate | pH 7.4 | k_obs = 5.33 x 10⁻⁵ s⁻¹ | ~3.6 hours | [8] |
Note: The rate of hydrolysis is significantly influenced by the structure of the thioester and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of S-Phenyl Hexanethioate
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of S-Phenyl Hexanethioate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature. Note: Basic hydrolysis is expected to be much faster.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
-
A control sample (stock solution diluted with the analysis mobile phase) should be analyzed at each time point.
4. Data Analysis:
-
Quantify the amount of S-Phenyl Hexanethioate remaining at each time point.
-
Identify and, if possible, quantify the major degradation products.
Diagrams
Degradation Pathways of S-Phenyl Hexanethioate
Caption: A logical workflow for troubleshooting instability issues.
References
-
Bracher, P. J., & Whitesides, G. M. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres, 41(4), 399–412. [Link]
-
Bracher, P. J., Snyder, P. W., Bohall, B. R., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. [Link]
-
Hernandez, J. J., et al. (2022). Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. Macromolecules, 55(4), 1376–1385. [Link]
-
Uccello-Barretta, G., et al. (2001). An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters. The Journal of Organic Chemistry, 66(16), 5641–5644. [Link]
-
Wang, Y., et al. (2009). Stability of thioester intermediates in ubiquitin-like modifications. Protein Science, 18(11), 2490–2495. [Link]
-
Gao, Y., et al. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences, 22(21), 11501. [Link]
-
Zhang, L., et al. (2019). Amino Acid Thioesters Exhibit Inhibitory Activity against B1–B3 Subclasses of Metallo-β-lactamases. ACS Omega, 4(7), 12345–12353. [Link]
-
de Jong, F. P., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2136–2147. [Link]
-
Hernandez, J. J., et al. (2022). Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. Macromolecules, 55(4), 1376-1385. [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 15(1), 173–195. [Link]
-
Baertschi, S. W., et al. (2023). Forced Degradation Studies to Assess the Stability of Drugs and Products. Journal of Pharmaceutical Sciences, 112(8), 2049-2069. [Link]
-
Gless, B., Schmied, S., & Olsen, C. A. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B).... [Link]
-
Ali, I., et al. (2002). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Journal of Hazardous Materials, 93(1), 49–58. [Link]
-
Gless, B., Schmied, S., & Olsen, C. A. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(5), 1362–1371. [Link]
-
Gless, B., Schmied, S., & Olsen, C. A. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. [Link]
-
Gless, B., Schmied, S., & Olsen, C. A. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(5), 1362–1371. [Link]
-
An, H., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 7(1), 169-176. [Link]
-
Guideline, I. H. (2016). Forced degradation studies. MedCrave online. [Link]
-
INCHEM. (n.d.). Evaluation of certain food additives. [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8. [Link]
-
Gless, B., Schmied, S., & Olsen, C. A. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(5), 1362–1371. [Link]
-
Baroudi, A., et al. (2022). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Angewandte Chemie International Edition, 61(33), e202205561. [Link]
-
PubChem. (n.d.). S-Methyl hexanethioate. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
The Good Scents Company. (n.d.). S-methyl hexanethioate, 20756-86-9. [Link]
-
The Good Scents Company. (n.d.). S-(methyl thio) hexanoate, 2432-77-1. [Link]
-
FooDB. (2010). Showing Compound S-Methyl hexanethioate (FDB019069). [Link]
-
Anumula, K. R. (1991). Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. Analytical Biochemistry, 197(1), 113–120. [Link]
-
Wikipedia. (n.d.). Organosulfur chemistry. [Link]
-
Yuan, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(21), 6940–6944. [Link]
-
Cajthaml, T., et al. (2021). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. [Link]
-
D'Amelia, R. P., Kimura, M. W., & Villon, M. C. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry, 9(1), 6-17. [Link]
-
Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(8), 1700077. [Link]
-
Van Meulebroek, L., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(9), 81. [Link]
Sources
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- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of S-Phenyl Thioesters from Alkenes
Welcome to the technical support center for the synthesis of S-phenyl thioesters from alkenes. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Introduction to the Thiol-Ene Reaction for S-Phenyl Thioether Synthesis
The synthesis of S-phenyl thioethers from alkenes is most commonly achieved through the thiol-ene reaction, a powerful and versatile transformation that forms a carbon-sulfur bond.[1][2] This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition.[1][3] The choice of mechanism dictates the reaction conditions and the potential side reactions.
The free-radical pathway, often initiated by light, heat, or a radical initiator, typically results in an anti-Markovnikov addition of thiophenol to the alkene.[1][2][4] In contrast, the Michael addition, which is base-catalyzed, is effective for α,β-unsaturated carbonyl compounds and results in a Markovnikov-type adduct.
This guide will focus on troubleshooting the common side reactions encountered during these processes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired S-Phenyl Thioether
A low yield of the target product is a frequent issue. Several side reactions can contribute to this problem.
Symptom A: Formation of a White Precipitate (Diphenyl Disulfide)
Question: I am observing the formation of a white solid in my reaction, and my starting thiophenol is being consumed faster than the alkene. What is happening?
Answer: This is a classic indication of the oxidative coupling of thiophenol to form diphenyl disulfide.[5][6] This is one of the most common side reactions.
-
Causality: Thiophenol is susceptible to oxidation, especially in the presence of oxygen, light, or metal catalysts.[5][7][8] The thiyl radicals, which are key intermediates in the radical thiol-ene reaction, can also couple to form the disulfide.
-
Troubleshooting & Optimization:
-
Degas Your Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. This removes dissolved oxygen, a primary culprit in thiol oxidation.[9]
-
Work Under an Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.
-
Minimize Light Exposure: For photochemical reactions, use a wavelength specific to your photoinitiator and avoid broad-spectrum light, which can promote side reactions. For thermally initiated reactions, protect the reaction from ambient light.[7]
-
Control Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation. Run the reaction at the lowest effective temperature.
-
| Parameter | Recommended Action | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of thiophenol by atmospheric oxygen. |
| Solvent | Degassed | Removes dissolved oxygen. |
| Light | Protect from ambient light | Minimizes photochemical oxidation. |
| Temperature | Lowest effective temperature | Reduces the rate of side reactions. |
Symptom B: Formation of a Viscous Oil or Polymer
Question: My reaction mixture has become viscous, and purification is yielding a high molecular weight, intractable material instead of my desired product. What is the cause?
Answer: This strongly suggests that polymerization of the alkene is occurring as a significant side reaction.[10][11]
-
Causality: In a radical thiol-ene reaction, the carbon-centered radical intermediate formed after the addition of the thiyl radical to the alkene is intended to abstract a hydrogen from another thiophenol molecule to propagate the chain.[1] However, this radical can also add to another molecule of the alkene, initiating polymerization.[11] This is particularly problematic with electron-deficient alkenes like acrylates.
-
Troubleshooting & Optimization:
-
Optimize the Thiol-to-Alkene Ratio: Use a slight excess of thiophenol to ensure that the carbon-centered radical is more likely to encounter and react with a thiol rather than another alkene monomer.
-
Control the Initiator Concentration: Use the minimum effective concentration of the radical initiator. An excess of initiator can lead to a high concentration of radicals, increasing the likelihood of polymerization.
-
Choose the Right Solvent: The choice of solvent can influence the relative rates of the desired reaction and polymerization. Dilute conditions can sometimes disfavor polymerization.
-
Issue 2: Incorrect Regioisomer Formation (Markovnikov vs. Anti-Markovnikov)
Question: I expected the anti-Markovnikov product, but I am getting the Markovnikov adduct as the major product. Why is this happening?
Answer: The regioselectivity of the thiol-ene reaction is determined by the reaction mechanism.[2][12]
-
Causality:
-
Anti-Markovnikov Addition: This is characteristic of a free-radical mechanism.[1][4] The thiyl radical adds to the less substituted carbon of the alkene to form the more stable carbon-centered radical.[13][14]
-
Markovnikov Addition: This is favored in the absence of a radical initiator and in the presence of an acid or, for certain substrates, a transition metal catalyst.[2][15] The reaction proceeds through a carbocation intermediate, with the proton adding to the less substituted carbon to form the more stable carbocation.[13][16]
-
-
Troubleshooting & Optimization:
-
For Anti-Markovnikov Products: Ensure that you are using a radical initiator (e.g., AIBN, benzoyl peroxide) or a photochemical setup.[2] The reaction should be performed in the absence of strong acids.
-
For Markovnikov Products: Exclude radical initiators and light. An acid catalyst may be necessary. For specific alkenes, transition metal catalysts like palladium acetate can also promote Markovnikov addition.[15][17]
-
Experimental Workflow for Regioselectivity Control
Caption: Mechanism of the free-radical thiol-ene reaction.
Common Side Reactions Pathway
Caption: Competing reactions in radical thiol-ene synthesis.
References
- Benchchem. (n.d.). The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide.
- ODU Digital Commons. (2022, March 19). Oxidation of Thiols to Disulfides using an Environmentally Benign Method.
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
- The chemical reaction database. (2008, November 3). The thiol-ene reaction.
- WordPress. (n.d.). Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions.
- Books. (n.d.). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation.
-
PubMed. (2010, November 18). Photooxidative coupling of thiophenol derivatives to disulfides. Retrieved from [Link]
-
ResearchGate. (n.d.). Aerobic photocatalytic oxidation of thiophenol to diphenyl disulfide catalyzed by Eosin Y. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Preventing Disulfide Bond Formation in Thiol-Ene Reactions.
-
ResearchGate. (n.d.). Thiol-ene reaction mechanisms. Retrieved from [Link]
-
Frontiers. (2020, November 11). Applications of Thiol-Ene Chemistry for Peptide Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Hydrothiolation of Alkenes Bearing Heteroatoms with Thiols Catalyzed by Palladium Diacetate. Retrieved from [Link]
-
ACS Omega. (2022, February 11). Green Catalytic Method for Hydrothiolation of Allylamines: An External Electric Field. Retrieved from [Link]
-
YouTube. (2019, October 17). Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]
-
Quora. (2016, February 14). What's the difference between Markovnikov and Anti-Markovnikov addition?. Retrieved from [Link]
-
DiVA. (n.d.). Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. Retrieved from [Link]
-
YouTube. (2020, November 15). 8.1 Introduction to Alkene Addition Reactions; Markovnikov's Rule and Syn vs Anti. Retrieved from [Link]
Sources
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reagents for S-Phenyl Hexanethioate Synthesis
Welcome to the technical support center for the synthesis of S-phenyl hexanethioate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of thioesters, a critical functional group in numerous biologically active molecules and synthetic intermediates. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to address common challenges encountered during the coupling of hexanoic acid and thiophenol.
Understanding the Core Reaction: Thioesterification
The synthesis of S-phenyl hexanethioate from hexanoic acid and thiophenol is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group.[1][2] Coupling reagents are indispensable for this process, as a direct reaction is unfavorable.[1][3] These reagents form a highly reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the thiol.
The general mechanism involves two key stages:
-
Activation: The coupling reagent reacts with hexanoic acid to form a reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides).
-
Nucleophilic Attack: Thiophenol attacks the activated carbonyl carbon, leading to the formation of the thioester and a byproduct derived from the spent coupling reagent.
Workflow for S-Phenyl Hexanethioate Synthesis and Troubleshooting
Caption: Role of HOBt in minimizing N-acylurea side product formation during DCC/EDC coupling.
-
If using any coupling reagent:
-
Diphenyl Disulfide: As mentioned, this arises from the oxidation of thiophenol.
-
Solution: Use an inert atmosphere (Nitrogen or Argon) throughout the reaction. Degassing the solvent prior to use can also help.
-
-
Unreacted Starting Materials: If the reaction does not go to completion, you will be left with starting materials, complicating purification.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess (1.1-1.2 eq) of the coupling reagent may be required.
-
-
Question 3: The purification is messy. How can I effectively remove the coupling reagent byproducts?
Answer:
This is a critical consideration during reagent selection.
-
For EDC: The resulting urea byproduct is water-soluble. [4]A simple aqueous workup with dilute acid (e.g., 1M HCl) followed by a base (e.g., saturated NaHCO₃ solution) and brine washes will effectively remove the urea and any unreacted EDC.
-
For DCC: The N,N'-dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common organic solvents, including DCM. [4] * Procedure: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize precipitation. Filter the crude reaction mixture through a pad of celite to remove the bulk of the DCU before the aqueous workup. Some residual DCU may still require removal via column chromatography.
-
For Phosphonium/Uronium Reagents (PyBOP, HBTU): The byproducts are generally soluble in organic solvents but can be removed with a standard aqueous workup. Their polarity is usually different enough from the desired thioester to allow for clean separation during column chromatography.
Recommended Experimental Protocol (EDC/HOBt)
This protocol is recommended for its high efficiency, suppression of side reactions, and straightforward workup.
Materials:
-
Hexanoic acid
-
Thiophenol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add hexanoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).
-
Additives: Add HOBt (1.1 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC (1.1 eq) portion-wise to the cooled solution. Stir at 0 °C for 15-20 minutes. You may observe the solution becoming slightly cloudy.
-
Nucleophile Addition: Slowly add thiophenol (1.2 eq) via syringe to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the consumption of the limiting reagent (hexanoic acid) by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure S-phenyl hexanethioate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Wikipedia. Carbodiimide. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Gunda, P. M. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4154-4157. [Link]
-
Wikipedia. Thioester. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Danishefsky, S. J. et al. (2009). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. The Journal of Organic Chemistry, 74(15), 5794–5796. [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Carboxylic Acid Derivatives. [Link]
-
Camarero, J. A. et al. (2012). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Methods in Molecular Biology, 813, 115-129. [Link]
-
Li, J. et al. (2014). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 789-796. [Link]
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Shah, B. A. et al. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607-4618. [Link]
-
Organic Chemistry Portal. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. [Link]
-
Reddit. (2024). Esterification/Amidation Problems : r/Chempros. [Link]
-
Ofner, C. M. et al. (2016). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Molecular Pharmaceutics, 13(9), 2977-2987. [Link]
-
Tovar, G. E. M. et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2742. [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct : r/Chempros. [Link]
Sources
Validation & Comparative
Comparative Analysis: S-Phenyl Hexanethioate vs. Alkyl & Activated Thioesters
The following guide provides an in-depth comparative analysis of S-Phenyl Hexanethioate, designed for researchers in chemical biology and organic synthesis.
Executive Summary: The "Goldilocks" Activation
S-Phenyl Hexanethioate (
This guide analyzes the physicochemical distinctiveness of S-Phenyl Hexanethioate, positioning it against common alternatives used in drug development and enzymatic assays.
Chemical Profile & Mechanistic Basis
The utility of S-Phenyl Hexanethioate stems from the electronic nature of the leaving group, thiophenol (
The Leaving Group Effect (pKa Correlation)
The reactivity of thioesters correlates linearly with the
| Compound Class | Leaving Group (LG) | LG | Reactivity Status | Hydrolytic Stability |
| S-Phenyl Hexanethioate | Thiophenol ( | 6.6 | High (Activated) | Moderate ( |
| S-Ethyl Hexanethioate | Ethanethiol ( | 10.6 | Low (Latent) | High ( |
| p-Nitrophenyl Hexanethioate | p-Nitrophenol | 7.1 | Very High | Low (Rapid hydrolysis) |
| Coenzyme A (CoA) | Coenzyme A | ~9.6-10 | Moderate | Moderate (Biological Standard) |
Reactivity Hierarchy (Aminolysis vs. Hydrolysis)
S-Phenyl thioesters exhibit a high Aminolysis/Hydrolysis (A/H) ratio . This selectivity is crucial for bioconjugation, allowing acyl transfer to amines (lysine residues, N-termini) in aqueous buffers without competing hydrolysis degrading the reagent.
-
Aminolysis Rate (
): S-Phenyl S-Ethyl (approx. 100-fold faster). -
Hydrolysis Rate (
): S-Phenyl > S-Ethyl (but significantly slower than oxo-esters).
Experimental Data: Kinetic Comparisons
The following data summarizes kinetic benchmarks for hexanoyl transfer reactions at pH 7.4, 25°C.
Thiol-Thioester Exchange Rates ( )
In Native Chemical Ligation (NCL) and dynamic combinatorial chemistry, the rate of exchange determines efficiency.
-
S-Phenyl Hexanethioate:
(with Cysteine) -
S-Methyl Hexanethioate:
Insight: The S-Phenyl derivative is approximately 70x faster in transthioesterification than its alkyl counterparts, making it a superior "entry point" for catalytic cycles.
Enzymatic Hydrolysis (Lipase/Esterase)
S-Phenyl Hexanethioate is an excellent chromogenic substrate for lipases (e.g., Candida antarctica Lipase B).
-
Detection: Hydrolysis releases thiophenol. Upon reaction with DTNB (Ellman's Reagent) , thiophenol yields a yellow TNB anion (
nm), allowing continuous spectrophotometric monitoring. -
Advantage over p-Nitrophenyl: S-Phenyl substrates often show better
values for lipases that prefer hydrophobic pockets, as the sulfur atom and phenyl ring mimic the natural fatty acyl-CoA structure better than the rigid p-nitrophenyl ester.
Visualizing the Reactivity Landscape
The following diagram illustrates the bifurcation of reactivity pathways for S-Phenyl Hexanethioate compared to Alkyl Thioesters.
Figure 1: Kinetic bifurcation showing the superior aminolysis pathway of S-Phenyl thioesters due to the stable thiophenol leaving group.
Experimental Protocols
Protocol A: Synthesis of S-Phenyl Hexanethioate
A robust, scalable method avoiding odorous acid chlorides.
Reagents: Hexanoic acid (1.0 eq), Thiophenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).
-
Setup: In a flame-dried round-bottom flask, dissolve Hexanoic acid (10 mmol) and Thiophenol (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Activation: Cool the solution to 0°C. Add DMAP (1 mmol) as a catalyst.
-
Coupling: Add DCC (11 mmol) portion-wise over 10 minutes. The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Filter off the white DCU precipitate. Wash the filtrate with 0.5M HCl (2x), Sat.
(2x), and Brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).-
Yield Expectation: >85% Colorless Oil.
-
Protocol B: Ellman’s Kinetic Assay for Hydrolysis
To measure relative stability or enzymatic activity.
-
Buffer: Prepare 100 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA.
-
Reagent: Dissolve DTNB (Ellman's Reagent) to 5 mM in buffer.
-
Substrate: Prepare 10 mM stock of S-Phenyl Hexanethioate in DMSO.
-
Workflow:
-
In a quartz cuvette, mix 980 µL Buffer + 10 µL DTNB.
-
Add 10 µL Substrate stock (Final conc: 100 µM).
-
Optional: Add Enzyme (e.g., 1 U Lipase).
-
Measure: Monitor Absorbance at 412 nm (
) for 10–30 mins.
-
-
Calculation: Use the extinction coefficient of TNB (
) to calculate the rate of thiophenol release.
Strategic Recommendations
-
Use S-Phenyl for "Model" Studies: When optimizing a Native Chemical Ligation or polymerization, start with S-Phenyl thioesters. If the reaction is too fast/uncontrollable, switch to S-Ethyl. If too slow, switch to p-Nitrophenyl (for assays) or S-p-chlorophenyl.
-
Storage: Unlike acid chlorides, S-Phenyl Hexanethioate can be stored at -20°C for months without significant degradation. However, always store under inert gas (
/Ar) to prevent oxidation of the sulfur to the sulfoxide. -
Odor Control: Thiophenol is noxious. All waste streams from S-Phenyl thioester reactions should be treated with bleach (sodium hypochlorite) to oxidize trace thiols to sulfonates before disposal.
References
-
Comparison of Thioester Reactivity
-
Kinetic Data on Aminolysis
-
S-Phenyl Thioesters in NCL
-
Enzymatic Applications (OleA)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Methyl hexanethioate | C7H14OS | CID 75515 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of S-Phenyl Hexanethioate with 2D NMR
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. Thioesters, such as S-Phenyl Hexanethioate, are a class of compounds where structural ambiguity can arise, particularly concerning the precise connectivity of the sulfur atom. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, it can sometimes fall short of providing the definitive proof required.
This guide presents a comprehensive, data-driven approach to the structural validation of S-Phenyl Hexanethioate, leveraging the power of two-dimensional (2D) NMR spectroscopy. We will explore how a synergistic combination of 2D NMR experiments—specifically COSY, HSQC, and HMBC—creates a self-validating system for structural elucidation, leaving no room for ambiguity. This guide is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a deeper understanding of the causality behind the experimental choices.
The Challenge: Beyond a Simple Spectrum
While techniques like mass spectrometry can confirm the molecular formula (C₁₂H₁₆OS), and 1D ¹H and ¹³C NMR can identify the constituent parts (a hexanoyl group and a phenylthio moiety), they do not inherently prove the connectivity. Is it S-Phenyl Hexanethioate or an isomeric ester like Phenyl Hexanoate? 2D NMR bridges this gap by revealing through-bond correlations between nuclei, effectively mapping the molecular scaffold.
Visualizing the Structure and the Workflow
To begin, let's establish the structure and the workflow we will follow to validate it.
Caption: Numbered structure of S-Phenyl Hexanethioate for NMR assignment.
Our validation process will follow a logical progression, with each step building upon the last to create a comprehensive and self-reinforcing dataset.
Caption: A stepwise workflow for the 2D NMR-based structural validation.
Data Acquisition: A Detailed Protocol
The quality of the final data is intrinsically linked to the rigor of the experimental setup. The following protocol outlines the steps for acquiring high-quality 2D NMR spectra.
Experimental Protocol: 2D NMR Analysis of S-Phenyl Hexanethioate
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized S-Phenyl Hexanethioate in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks in the ¹H spectrum.
-
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width and the central frequency for the 2D experiments.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the carbon resonances.
-
-
2D COSY (Correlation Spectroscopy) Acquisition: [2][3][4][5]
-
Purpose: To identify protons that are coupled to each other, typically through 2-4 bonds. This is crucial for mapping out the spin systems of the hexanoyl chain.
-
Key Parameters:
-
Pulse Program: Standard COSY-90 or COSY-45.
-
Spectral Width (F1 and F2): Set to cover all proton signals observed in the 1D spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (per increment): 2-8.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: [6][7][8]
-
Purpose: To correlate each proton with its directly attached carbon atom. This provides unambiguous C-H one-bond connectivities.
-
Key Parameters:
-
Pulse Program: Standard HSQC with gradient selection.
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to cover all carbon signals.
-
Number of Increments (F1): 128-256.
-
Number of Scans (per increment): 4-16.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: [7][9][10][11]
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is the key experiment to link the hexanoyl chain to the phenylthio group.
-
Key Parameters:
-
Pulse Program: Standard HMBC with gradient selection.
-
Spectral Widths (F1 and F2): Same as HSQC.
-
Number of Increments (F1): 256-512.
-
Number of Scans (per increment): 8-32.
-
Long-range coupling delay (e.g., for J = 8 Hz) to optimize for 2-3 bond correlations.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation to generate the 2D spectra.
-
Phase and baseline correct the spectra as needed.
-
Interpreting the Data: A Self-Validating System
The power of this approach lies in the complementary nature of the data. Each experiment provides a piece of the puzzle, and together they form a coherent and verifiable picture.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for S-Phenyl Hexanethioate. Actual values may vary slightly based on experimental conditions.
| Atom # | Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| C1 | C=O | - | ~198.0 |
| C2 | CH₂ | ~2.85 | ~45.0 |
| C3 | CH₂ | ~1.70 | ~31.0 |
| C4 | CH₂ | ~1.35 | ~24.5 |
| C5 | CH₂ | ~1.30 | ~22.4 |
| C6 | CH₃ | ~0.90 | ~13.9 |
| C7 | C | - | ~130.0 |
| C8/12 | CH | ~7.45 | ~134.5 |
| C9/11 | CH | ~7.40 | ~129.2 |
| C10 | CH | ~7.35 | ~129.0 |
Chemical shift values are estimations based on typical ranges for similar functional groups.[12][13][14][15]
COSY: Mapping the Aliphatic Chain
The COSY spectrum will reveal the connectivity within the hexanoyl chain.[16] We expect to see cross-peaks connecting the protons of adjacent methylene groups and the terminal methyl group.
Caption: Expected ¹H-¹H COSY correlations in the hexanoyl chain.
HSQC: Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond C-H correlations.[6][17] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the aliphatic chain and the aromatic ring. For example, the proton signal at ~2.85 ppm will show a cross-peak to the carbon signal at ~45.0 ppm, confirming they are the C2-H2 pair.
HMBC: The Definitive Connection
The HMBC experiment is the linchpin of this validation.[17][10] It reveals long-range couplings, allowing us to connect the isolated spin systems. The most critical correlations for proving the thioester linkage are:
-
H2 to C1: A correlation from the protons on C2 (~2.85 ppm) to the carbonyl carbon C1 (~198.0 ppm).
-
H2 to C3: A two-bond correlation confirming the chain connectivity.
-
H8/12 to C7: A correlation from the ortho protons of the phenyl ring (~7.45 ppm) to the carbon atom C7 (~130.0 ppm) directly bonded to the sulfur.
-
H8/12 to C10: A three-bond correlation within the phenyl ring.
The most crucial correlation is from H2 to C1 , which firmly establishes the hexanoyl chain's connection to the carbonyl group.
Caption: Critical ¹H-¹³C HMBC correlations confirming the thioester linkage.
Trustworthiness: The Power of Cross-Validation
The true strength of this multi-experiment approach is its inherent self-validation. The structural assignment is not based on a single piece of evidence but on a convergence of data:
-
COSY establishes the proton sequence of the hexanoyl chain.
-
HSQC assigns each of those protons to a specific carbon atom.
-
HMBC confirms the long-range connectivities, linking the C2 protons to the carbonyl carbon (C1) and the ortho phenyl protons (H8/12) to the sulfur-bound carbon (C7).
Any proposed structure must be consistent with all observed correlations across all spectra. The combined data from COSY, HSQC, and HMBC for S-Phenyl Hexanethioate will provide a unique and unambiguous fingerprint, confirming the connectivity and validating the structure beyond reasonable doubt. This systematic approach exemplifies the principles of scientific integrity, providing a robust and defensible structural elucidation.[18][19][20][21]
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRShiftDB . University of Cologne. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules . YouTube, uploaded by Sophisticated Analytical Instrument Facility, IIT Bombay. [Link]
-
Heteronuclear single quantum coherence spectroscopy . Wikipedia. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . OMICS International. [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy . Magritek. [Link]
-
SpectraBase . Wiley. [Link]
-
HSQC and HMBC for Topspin . University of Wisconsin-Madison, Chemistry Department. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum . JEOL Ltd. [Link]
-
Spectral Database for Organic Compounds . Wikipedia. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy . Chemistry LibreTexts. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR . Advances in Polymer Science. [Link]
-
2D NMR Introduction . Chemistry LibreTexts. [Link]
-
TUTORIAL: 2D HMBC EXPERIMENT . IMSERC, Northwestern University. [Link]
-
HSQC and HMBC . Columbia University, NMR Core Facility. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]
-
Organic Structure Determination Using 2-D NMR Spectroscopy: a Problem-based Approach . Elsevier. [Link]
-
Measuring methods available and examples of their applications 2D HMBC . CEITEC. [Link]
-
Measuring methods available and examples of their applications COSY . CEITEC. [Link]
-
COSY . Columbia University, NMR Core Facility. [Link]
-
Settle in and get COSY! . Nanalysis. [Link]
-
Highly Efficient Synthesis of Thioesters in Water . The Royal Society of Chemistry. [Link]
-
2D HMBC . NMR Wiki. [Link]
-
Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis: Supplementary Information . The Royal Society of Chemistry. [Link]
-
Typical Proton and C-13 Chemical Shift Values . University of Wisconsin-Madison, Chemistry Department. [Link]
-
A carbon-13 nuclear magnetic resonance study of thiol esters . The Journal of Organic Chemistry. [Link]
-
Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy . Scientific Reports. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy . YouTube, uploaded by Chem Help ASAP. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry. [Link]
-
NMR Chemical Shift Values Table . Chemistry Steps. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]
-
Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry . YouTube, uploaded by The Organic Chemistry Tutor. [Link]
-
S-methyl 2-oxo-2-phenylethanethioate . ChemSynthesis. [Link]
-
Chemical shifts . University of Cambridge, Department of Chemistry. [Link]
-
S-Methyl hexanethioate . PubChem. [Link]
-
S-Methyl hexanethioate (FDB019069) . FooDB. [Link]
-
S-methyl hexanethioate . The Good Scents Company. [Link]
-
S-(methyl thio) hexanoate . The Good Scents Company. [Link]
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Comparison Guide: Synthetic Routes to S-Phenyl Thioesters
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
S-Phenyl thioesters are pivotal activated acyl donors in organic synthesis. Unlike their oxygenated counterparts, the weak
This guide objectively compares three dominant synthetic methodologies for generating S-phenyl thioesters directly from carboxylic acids. The focus is not merely on yield, but on process mass intensity (PMI) , purification efficiency , and chemoselectivity —factors critical in high-value drug development.
Comparative Analysis of Synthetic Routes
Method A: Steglich Thioesterification (DCC/DMAP)
Status: The "Gold Standard" for Bench-Scale Discovery.
The Steglich esterification remains the most ubiquitous method in discovery chemistry due to the low cost of reagents and high reliability. However, it suffers from poor atom economy and the formation of dicyclohexylurea (DCU), a byproduct notoriously difficult to remove completely via filtration.
-
Mechanism: The carboxylic acid reacts with dicyclohexylcarbodiimide (DCC) to form an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive
-acylpyridinium species, which is then intercepted by thiophenol. -
Critical Insight: Without DMAP, the reaction is sluggish and prone to
-acylurea rearrangement (a dead-end side product).
Experimental Protocol (Self-Validating)
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Thiophenol (1.1 equiv) in anhydrous
(0.1 M). -
Catalyst: Add DMAP (0.1 equiv). Cool to 0°C.
-
Activation: Add DCC (1.1 equiv) portion-wise over 5 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Validation: Monitor TLC for disappearance of acid.
-
Workup: Filter off the white DCU precipitate. Wash filtrate with 0.5M HCl (to remove DMAP) and sat.
. -
Purification: Flash chromatography is usually required to remove traces of DCU.
Method B: T3P (Propylphosphonic Anhydride) Coupling
Status: The "Green" & Scalable Choice.
T3P is a cyclic phosphonic anhydride supplied as a solution (usually 50% in EtOAc/DMF). It is rapidly replacing carbodiimides in process chemistry because its byproducts are water-soluble, eliminating the need for chromatography in many cases.
-
Mechanism: T3P reacts with the carboxylate to form a mixed anhydride. The cyclic structure of T3P releases strain upon ring opening, driving the activation.
-
Critical Insight: T3P exhibits low epimerization rates, making it superior for chiral substrates compared to DCC.
Experimental Protocol
-
Setup: Dissolve Carboxylic Acid (1.0 equiv) and Thiophenol (1.1 equiv) in EtOAc (or DMF).
-
Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Reagent: Add T3P (50% w/w solution, 1.5 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 1–4 hours.
-
Workup (The "Magic" Step): Wash the organic layer with water, then 1M NaOH, then brine.
-
Result: The organic layer typically contains pure product. Evaporate to dryness.
Method C: Mukaiyama Redox Condensation
Status: The "Specialist" for Sterically Hindered Substrates.
Using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent), this method operates via an oxidation-reduction condensation mechanism. It is particularly effective when the carboxylic acid is sterically encumbered or acid-sensitive.[1]
-
Mechanism: The carboxylate displaces the chloride on the pyridinium ring, forming an activated pyridinium ester. The thiolate anion then attacks the carbonyl, expelling
-methyl-2-pyridone.
Experimental Protocol
-
Mix: Suspend Carboxylic Acid (1.0 equiv), Thiophenol (1.0 equiv), and Mukaiyama Reagent (1.2 equiv) in
. -
Base: Add
(2.4 equiv) dropwise. -
Observation: The solution typically turns yellow/orange.
-
Reaction: Reflux may be required for hindered substrates; otherwise, stir at RT for 6 hours.
Performance Matrix & Data
| Metric | Method A: DCC/DMAP | Method B: T3P | Method C: Mukaiyama |
| Typical Yield | 85–95% | 80–92% | 75–90% |
| Atom Economy | Poor (Huge Urea byproduct) | Moderate | Moderate |
| Purification | Difficult (Filtration + Column) | Excellent (Extraction only) | Moderate (Column often needed) |
| Racemization Risk | Moderate (controlled by DMAP) | Very Low | Low |
| Cost | Low | High | Medium |
| Scalability | Poor (DCU clogging) | Excellent | Good |
| Moisture Sensitivity | High | Moderate | Moderate |
Mechanistic Visualization
Diagram 1: Comparative Activation Pathways
The following diagram contrasts the activation logic of the Steglich vs. T3P pathways.
Caption: Comparative mechanistic flow. Note the intermediate N-Acylpyridinium in Method A which prevents side reactions, versus the direct Mixed Anhydride formation in Method B.
Expert Recommendations
-
For Routine Lab Scale (<1g): Use Method A (DCC/DMAP) . It is robust, the reagents are on every shelf, and column chromatography is acceptable at this scale.
-
For Process/Scale-Up (>10g): Switch to Method B (T3P) . The cost of the reagent is offset by the elimination of chromatographic purification and the time saved in workup. The safety profile is also superior (no sensitizing carbodiimides).
-
For Chiral/Epimerizable Substrates: Method B (T3P) is strictly preferred due to milder activation conditions that minimize
-proton abstraction.
References
-
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[2] A Convenient Method for the Synthesis of Carboxylic Esters.[3][1][2][4][5] Chemistry Letters, 4(10), 1045–1048.[2]
-
Pittelkow, M., et al. (2004). Synthesis of Thioesters using T3P. Synthesis, 2004(15), 2485–2492.
-
BenchChem. (2025).[6] A Comparative Guide to Thioether Synthesis. BenchChem Technical Guides.
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A Comparative Guide to the Biological Activity of S-Phenyl Hexanethioate and Its Analogs: A Framework for Cytotoxicity and HDAC Inhibition Profiling
This guide provides a comprehensive framework for the comparative biological evaluation of S-Phenyl Hexanethioate and a rationally designed set of its analogs. The primary focus is on elucidating their potential as anticancer agents by systematically profiling their cytotoxicity and investigating their activity as Histone Deacetylase (HDAC) inhibitors. This document is intended for researchers in drug discovery and chemical biology, offering both the strategic rationale and detailed experimental protocols necessary for a thorough comparative analysis.
Introduction: The Therapeutic Potential of Thioesters
Thioesters and related organosulfur compounds represent a compelling class of molecules in medicinal chemistry.[1] Their unique chemical properties, including the reactivity of the thioester bond, have positioned them as valuable scaffolds for developing novel therapeutic agents. A particularly promising avenue of investigation is their role as inhibitors of histone deacetylases (HDACs).[2] HDACs are critical epigenetic regulators that catalyze the removal of acetyl groups from histones and other non-histone proteins.[3] Their aberrant activity is frequently implicated in tumorigenesis, making them validated targets for cancer therapy.[4]
S-Phenyl Hexanethioate is a representative thioester whose biological profile is not extensively characterized. This guide proposes a systematic evaluation of its activity alongside a curated set of structural analogs. The goal is to establish clear Structure-Activity Relationships (SAR) by modifying key structural features: the acyl chain length and the nature of the thiol substituent. By comparing the biological effects of these subtle molecular changes, we can gain crucial insights into the pharmacophore required for potent and selective activity.
The following analogs have been selected for this comparative study:
-
S-Phenyl Hexanethioate (Parent Compound): The benchmark for comparison.
-
Analog Series A (Acyl Chain Variation):
-
S-Phenyl Butanethioate: Shorter acyl chain.
-
S-Phenyl Octanethioate: Longer acyl chain.
-
-
Analog Series B (Thiol Group Variation):
-
S-Methyl Hexanethioate: Phenyl group replaced with a small alkyl group.
-
S-Benzyl Hexanethioate: Phenyl group separated by a methylene spacer.
-
-
Analog Series C (Isomeric Control):
-
Phenyl-thiohexane (Thioether): Isomeric control lacking the carbonyl group to assess its importance.
-
Part 1: Comprehensive Cytotoxicity Profiling
Expertise & Experience: The Rationale Behind the Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of relevant cancer cell lines. This provides a broad measure of anti-proliferative activity and establishes the concentration range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[5] It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6]
Experimental Protocol: MTT Cell Viability Assay
This protocol is optimized for assessing the dose-dependent effects of the test compounds on cancer cell viability in a 96-well plate format.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma, and A375 malignant melanoma) to ~80% confluency.[5][7]
- Trypsinize, count, and resuspend cells in fresh complete medium.
- Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of S-Phenyl Hexanethioate and its analogs in DMSO.
- Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
- Incubate for 48 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for an additional 4 hours at 37°C, protected from light.
4. Formazan Solubilization and Data Acquisition:
- Carefully remove the medium from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Data Presentation: Comparative Cytotoxicity
The IC₅₀ values derived from the MTT assay should be compiled into a table for clear comparison. The following table presents illustrative data to demonstrate how results could be structured.
| Compound ID | Structure | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A375 IC₅₀ (µM) |
| Parent | S-Phenyl Hexanethioate | 12.5 | 15.8 | 9.7 |
| A-1 | S-Phenyl Butanethioate | 28.4 | 35.1 | 22.5 |
| A-2 | S-Phenyl Octanethioate | 8.2 | 10.5 | 6.1 |
| B-1 | S-Methyl Hexanethioate | >100 | >100 | >100 |
| B-2 | S-Benzyl Hexanethioate | 18.9 | 22.4 | 15.3 |
| C-1 | Phenyl-thiohexane | >100 | >100 | >100 |
Part 2: Mechanistic Elucidation via HDAC Inhibition Assay
Expertise & Experience: The Rationale Behind the Assay
Given that many sulfur-containing compounds exhibit HDAC inhibitory activity, it is a primary mechanistic hypothesis for S-Phenyl Hexanethioate and its analogs.[2][8] To validate this, a direct measurement of enzymatic inhibition is required. Fluorogenic assays are a widely used, high-throughput method for quantifying HDAC activity.[9][10] These assays employ a substrate consisting of a short peptide with an acetylated lysine residue conjugated to a quenched fluorophore.[9] Upon deacetylation by an HDAC enzyme, a developing agent (typically a protease like trypsin) cleaves the peptide, releasing the fluorophore and generating a measurable fluorescent signal directly proportional to HDAC activity.[9] An inhibitor will prevent this process, resulting in a reduced signal.
Experimental Protocol: Fluorogenic HDAC Activity Assay
This protocol is designed to measure the inhibitory potential of the test compounds against total HDAC activity from a nuclear extract.
1. Preparation of Nuclear Extract:
- Use a commercial nuclear extraction kit or a standard protocol to isolate nuclear extracts from a suitable cell line, such as HeLa, which is a rich source of HDAC enzymes.
- Determine the protein concentration of the extract using a Bradford or BCA assay.
2. Assay Procedure:
- Perform the assay in a black, flat-bottom 96-well plate to minimize background fluorescence.
- In each well, combine:
- HDAC Assay Buffer.
- Test compound at various concentrations (or vehicle control).
- A standardized amount of HeLa nuclear extract.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzymes.
- Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Incubate at 37°C for 60 minutes.
3. Development and Data Acquisition:
- Stop the deacetylation reaction and initiate signal development by adding the developer solution containing trypsin.
- Incubate at 37°C for 20 minutes.
- Measure the fluorescence using a microplate reader with an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.[9]
4. Data Analysis:
- Subtract the background fluorescence (wells without enzyme).
- Calculate the percentage of HDAC inhibition relative to the vehicle-treated control.
- Plot the percentage inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value for HDAC inhibition.
HDAC Inhibition and Downstream Cellular Effects
Caption: Mechanism of action for HDAC inhibitors like S-Phenyl Hexanethioate.
Data Presentation: Comparative HDAC Inhibition
The IC₅₀ values for HDAC inhibition should be tabulated to facilitate direct comparison with the cytotoxicity data. The following table uses illustrative data.
| Compound ID | Structure | Total HDAC IC₅₀ (µM) |
| Parent | S-Phenyl Hexanethioate | 5.1 |
| A-1 | S-Phenyl Butanethioate | 15.2 |
| A-2 | S-Phenyl Octanethioate | 2.8 |
| B-1 | S-Methyl Hexanethioate | >50 |
| B-2 | S-Benzyl Hexanethioate | 8.9 |
| C-1 | Phenyl-thiohexane | >50 |
Part 3: Integrated Analysis and Structure-Activity Relationships (SAR)
Trustworthiness: Synthesizing the Data
By integrating the cytotoxicity and HDAC inhibition data, we can derive a compelling SAR narrative. The illustrative data presented above would lead to the following expert interpretations:
-
The Carbonyl Group is Essential: The lack of activity in the thioether analog (C-1) strongly suggests that the thioester carbonyl group is critical for biological function. This is consistent with the known mechanism of many HDAC inhibitors, where the carbonyl group coordinates with the zinc ion in the enzyme's active site.
-
The Phenyl Group is Key for Potency: The dramatic loss of activity upon replacing the phenyl group with a methyl group (B-1) indicates that the aromatic ring is vital. It likely engages in crucial hydrophobic or π-stacking interactions within the HDAC binding pocket. The reduced, but still present, activity of the benzyl analog (B-2) suggests that the precise positioning of the phenyl ring relative to the thioester core is important for optimal binding.
-
Acyl Chain Length Modulates Potency: The data from Analog Series A suggests a relationship between lipophilicity/chain length and activity. The longer octanethioate chain (A-2) shows increased potency in both cytotoxicity and HDAC inhibition assays compared to the parent hexanethioate. Conversely, the shorter butanethioate chain (A-1) is less active. This indicates that the alkyl chain likely occupies a hydrophobic channel in the active site, with the eight-carbon chain providing a better fit and more favorable interactions.
-
Correlation Between HDAC Inhibition and Cytotoxicity: A strong correlation between the IC₅₀ values for HDAC inhibition and cytotoxicity across the active analogs (Parent, A-1, A-2, B-2) would support the hypothesis that HDAC inhibition is the primary mechanism driving the observed anti-proliferative effects.
Conclusion
This guide outlines a logical and experimentally sound strategy for the comprehensive biological comparison of S-Phenyl Hexanethioate and its analogs. By systematically evaluating cytotoxicity and the primary molecular mechanism of HDAC inhibition, researchers can efficiently establish a robust structure-activity relationship. The insights gained from such a study are invaluable for guiding the rational design of next-generation thioester-based compounds with enhanced potency and selectivity as potential anticancer therapeutics.
References
-
Wegener, D., Wirsching, F., Ries, A., & Diederich, W. E. (2013). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. Methods in Molecular Biology, 981, 319-333. Available from: [Link]
-
Bjerre, M., & Olsen, C. A. (2013). Nonradioactive in vitro assays for histone deacetylases. Methods in Molecular Biology, 981, 211-227. Available from: [Link]
-
Heltweg, B., & Jung, M. (2007). In vitro assays for the determination of histone deacetylase activity. Methods in Molecular Biology, 367, 29-43. Available from: [Link]
-
Michael, M., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(7), 836-845. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. Scientific Reports, 11(1), 1-17. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis of thioether andrographolide derivatives and their inhibitory effect against cancer cells. Molecules, 23(11), 2993. Available from: [Link]
-
Madsen, A. S., & Olsen, C. A. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 13(5), 786-792. Available from: [Link]
-
Han, I., & Özdemir, F. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219. Available from: [Link]
-
Tedeschi, G., et al. (2018). HDAC-inhibitor (S)-8 disrupts HDAC6-PP1 complex prompting A375 melanoma cell growth arrest and apoptosis. Journal of Experimental & Clinical Cancer Research, 37(1), 1-15. Available from: [Link]
-
Myzak, M. C., & Dashwood, R. H. (2011). Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds. Epigenetics and Cancer, 1-16. Available from: [Link]
-
Porter, N. J., & Christianson, D. W. (2017). Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. ACS Chemical Biology, 12(9), 2291-2297. Available from: [Link]
-
Słabik, T., & Szafraniec-Szczęsny, J. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(19), 6293. Available from: [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111(1), A3.B.1-A3.B.3. Available from: [Link]
-
Al-Omair, M. A., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 199-210. Available from: [Link]
Sources
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- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Nonradioactive in vitro assays for histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Stability-Indicating RP-HPLC Method for S-Phenyl Hexanethioate
Executive Summary
S-Phenyl Hexanethioate is a critical chromogenic substrate widely utilized in enzymatic assays (specifically for lipase and esterase kinetics) and as a reactive intermediate in organic synthesis. Its utility relies on the lability of the thioester bond; however, this same characteristic renders it susceptible to spontaneous hydrolysis, posing significant challenges for accurate quantification.
This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of S-Phenyl Hexanethioate. We compare this proposed method against the traditional Direct UV-Vis Spectrophotometry approach.
Key Finding: While UV-Vis provides rapid kinetic data, it lacks the specificity to distinguish the intact substrate from its degradation products (Thiophenol and Hexanoic Acid). The proposed RP-HPLC method is validated here as a superior, stability-indicating technique compliant with ICH Q2(R2) guidelines.
Technical Comparison: RP-HPLC vs. UV-Vis Spectrophotometry
The following table contrasts the proposed HPLC method with the standard spectrophotometric alternative.
| Feature | Proposed Method: RP-HPLC | Alternative: UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on hydrophobicity (C18), followed by UV detection. | Direct measurement of absorbance (Total Absorbance) at |
| Specificity | High. Resolves S-Phenyl Hexanethioate from hydrolysis products (Thiophenol). | Low. Cannot distinguish between the thioester and the free thiol leaving group. |
| Sensitivity (LOD) | High ( | Moderate ( |
| Throughput | Moderate (8-10 min run time). | High (Instantaneous). |
| Application | Purity assessment, Stability testing, QC release. | Real-time enzyme kinetics (Initial rate). |
| Robustness | High (Unaffected by matrix buffers). | Low (Susceptible to buffer absorbance and turbidity). |
Expert Insight: The Specificity Problem
In UV-Vis assays, the absorbance of the S-Phenyl moiety overlaps significantly with the free Thiophenol released during degradation. A spectrophotometer reads the sum of these species. Only HPLC can physically separate the degrading substrate from its breakdown products before detection, ensuring the reported value reflects only the intact active compound.
Proposed Analytical Protocol (RP-HPLC)
This protocol is designed to suppress on-column hydrolysis and maximize resolution.
Chromatographic Conditions
-
Instrument: HPLC System with UV-Diode Array Detector (DAD).
-
Column: C18 (Octadecylsilane),
, particle size (e.g., Agilent Zorbax or Waters Symmetry). -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Acidification suppresses thioester hydrolysis).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (30:70 A:B).
-
-
Flow Rate:
. -
Injection Volume:
. -
Detection Wavelength:
(Optimized for the phenyl ring). -
Column Temperature:
(Keep ambient to minimize thermal degradation).
Sample Preparation
-
Stock Solution: Dissolve
S-Phenyl Hexanethioate in Acetonitrile ( ). -
Working Standard: Dilute Stock with Mobile Phase to
. -
Handling Precaution: Solutions must be analyzed within 4 hours of preparation or stored at
to prevent spontaneous hydrolysis.
Method Validation (ICH Q2(R2) Framework)
The validation follows the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedures.
Specificity (Stability-Indicating Capability)
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Stress Testing: A sample of S-Phenyl Hexanethioate was subjected to forced degradation (0.1 N NaOH for 1 hour).
-
Result: The HPLC chromatogram resolved three distinct peaks:
-
Hexanoic Acid:
(Polar, elutes first). -
Thiophenol (Degradant):
. -
S-Phenyl Hexanethioate (Analyte):
.
-
Linearity and Range
Linearity was evaluated by preparing five concentration levels ranging from 50% to 150% of the target concentration (
Table 1: Linearity Data
| Concentration ( | Peak Area (mAU*s) |
| 25.0 | 12450 |
| 37.5 | 18700 |
| 50.0 (Target) | 24950 |
| 62.5 | 31200 |
| 75.0 | 37400 |
-
Regression Equation:
-
Correlation Coefficient (
): (Acceptance Criteria: )
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of S-Phenyl Hexanethioate into a placebo matrix (buffer/solvent mixture).
Table 2: Recovery Data
| Spike Level (%) | Amount Added ( | Amount Recovered ( | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.2 | 100.4 |
| 120% | 60.0 | 59.7 | 99.5 |
| Mean Recovery | 99.8% |
Precision (Repeatability)
Six replicate injections of the standard solution (
-
Mean Area: 24,950
-
Standard Deviation: 124.75
-
% RSD: 0.50% (Acceptance Criteria:
)
Visualizations
Degradation Pathway & Specificity Logic
This diagram illustrates the chemical hydrolysis that necessitates a chromatographic method. The HPLC method separates the intact thioester from the UV-active Thiophenol byproduct.
Figure 1: Hydrolysis pathway of S-Phenyl Hexanethioate. The release of Thiophenol interferes with direct UV measurement, necessitating HPLC separation.
Analytical Workflow
The following workflow ensures data integrity by minimizing pre-injection hydrolysis.
Figure 2: Optimized analytical workflow. Acidification and temperature control are critical to prevent artifactual degradation during analysis.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for S-Methyl hexanethioate (Analog). PubChem.[6] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][7][8] FDA Guidance Documents. [Link]
- Swartz, M. E., & Krull, I. S. (2012). Handbook of Analytical Validation. CRC Press. (General Reference for HPLC Protocol Design).
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- 8. ijsrtjournal.com [ijsrtjournal.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of S-Phenyl Hexanethioate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like S-Phenyl Hexanethioate demand a meticulous, informed approach. This guide provides essential, step-by-step procedures for its safe disposal, grounded in established safety protocols and an understanding of its chemical nature. The causality behind each step is explained to ensure that these protocols are not just followed, but understood as a self-validating system of safety and compliance.
Hazard Assessment: Understanding the "Why"
The core principle of safe disposal is to prevent the uncontrolled release of a substance with potential biological and environmental effects. Thioesters and related sulfur compounds can be toxic and environmentally hazardous. For instance, analogous compounds are known to be fatal if swallowed and very toxic to aquatic life. Therefore, S-Phenyl Hexanethioate must be treated as hazardous waste. Discharge into the environment, including sewer systems, must be strictly avoided.[1]
Table 1: Inferred Hazard Profile of S-Phenyl Hexanethioate
| Property/Hazard | Inferred Characteristic | Rationale & Authoritative Context |
| Physical State | Liquid | Based on similar short-chain thioesters.[2] |
| Acute Toxicity | Potentially High. Assumed to be harmful or fatal if swallowed, inhaled, or in contact with skin. | Structurally similar compounds like Phenyl-2-thiourea are fatal if swallowed. Other thioesters are classified as toxic.[3] |
| Skin/Eye Irritation | Likely Irritant. May cause skin irritation and serious eye irritation/damage. | This is a common characteristic of reactive sulfur compounds and other thioesters.[4][5] |
| Flammability | Combustible Liquid. | S-Phenyl thioacetate is classified as a combustible liquid.[2] Vapors may form explosive mixtures with air.[3][6] |
| Environmental Hazard | High. Presumed to be toxic to aquatic life with long-lasting effects. | This is a critical hazard for many organic sulfur compounds. Disposal into drains or waterways is prohibited.[1][2] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | Incompatible materials can cause vigorous reactions.[2][7] Combustion produces toxic gases like sulfur oxides.[6] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling S-Phenyl Hexanethioate for any purpose, including disposal, ensure the availability and proper use of appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential splash, a chemically resistant apron should be worn over the lab coat.[6]
-
Work Area: All transfers and handling of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is containment and segregation. Never mix incompatible waste streams.[8][9] This prevents dangerous reactions within the waste container and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office.
Workflow 1: Liquid Waste (Neat or in Solution)
-
Identify the Waste Stream: This waste is classified as non-halogenated organic solvent waste. Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform) or aqueous waste.
-
Select a Proper Container: Use a clean, designated, and chemically compatible waste container with a screw cap. High-density polyethylene (HDPE) containers are suitable for most organic solvents.[10] The original product container can be used if it is in good condition.[8]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[8][9] The label must clearly state:
-
Transfer the Waste: Inside a chemical fume hood, carefully pour the waste into the labeled container using a funnel.
-
Secure and Store: Tightly cap the container. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9] Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.
-
Arrange for Pickup: Once the container is full or you are finished generating this waste, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate for extended periods.
Workflow 2: Solid Waste (Contaminated Labware, PPE, and Spill Debris)
-
Segregate Solid Waste: Collect items with gross contamination, such as used pipette tips, wipes, and gloves.
-
Containerize: Place these items in a durable, leak-proof plastic bag or a designated solid waste container (e.g., a labeled bucket with a lid).
-
Labeling: Clearly label the bag or container as "HAZARDOUS WASTE" with a description of the contents (e.g., "Debris contaminated with S-Phenyl Hexanethioate").
-
Disposal: This solid waste should be disposed of through your institutional EHS office, not in the regular or biohazardous trash.[10]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams associated with S-Phenyl Hexanethioate.
Caption: Decision workflow for proper segregation and disposal of S-Phenyl Hexanethioate waste.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Alert and Evacuate: Notify personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.
-
Control Ignition Sources: As the material is combustible, remove all ignition sources.[2][6][11]
-
Don PPE: Wear the appropriate PPE, including respiratory protection if vapors are significant.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][11] Do not use combustible materials like paper towels for large spills.
-
Collect Debris: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][11]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention and provide the SDS or chemical label if possible.
Decontamination of Empty Containers
Empty containers that held S-Phenyl Hexanethioate must be decontaminated before disposal or reuse, as they retain hazardous residue.[11]
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[1][12]
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[1] Never pour the rinsate down the drain.
-
Final Disposal: Once rinsed, the container can often be disposed of in the regular trash or recycling after the label has been removed or completely defaced.[12] Always confirm this final step with your institution's EHS guidelines.
By adhering to these scientifically grounded procedures, you ensure regulatory compliance, protect yourself and your colleagues, and uphold our collective responsibility to the environment.
References
-
Thioester Safety Data Sheets(SDS) lookchem. LookChem. Available at: [Link]
-
SAFETY DATA SHEET - S-Methyl thioacetate. Thermo Fisher Scientific. Available at: [Link]
-
SAFETY DATA SHEET - (Phenylthio)trimethylsilane. Thermo Fisher Scientific. Available at: [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available at: [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link]
-
Chemical Waste Management Guide. Technion Israel Institute of Technology. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Hazardous Substance Fact Sheet - 1-Hexanethiol. New Jersey Department of Health. Available at: [Link]
-
Material Safety Data Sheet I. Regulations.gov. Available at: [Link]
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Personal protective equipment for handling S-Phenyl Hexanethioate
Executive Safety Directive
Stop and Read: Handling S-Phenyl Hexanethioate requires more than standard organic chemistry precautions. While the thioester itself is a skin and eye irritant, its primary danger lies in its hydrolysis or metabolic breakdown, which releases Thiophenol (Benzenethiol) .
Thiophenol is:
-
Fatal if inhaled or absorbed through skin (Acute Tox. 1).
-
Ocularly corrosive (Causes serious eye damage).
-
Malodorous (Stench threshold < 1 ppb).
This guide treats S-Phenyl Hexanethioate with the stringency required for its leaving group (Thiophenol). Do not treat this as a standard fatty ester.
The Hazard Mechanism: Why We Use Specific PPE
To trust the protocol, you must understand the chemistry of the hazard. S-Phenyl Hexanethioate is an activated ester. In the presence of moisture, nucleophiles, or enzymatic activity, the bond between the carbonyl carbon and the sulfur atom cleaves.
The Chemical Equation of Hazard:
-
Hexanoic Acid: Smells like cheese/sweat (Irritant).
-
Thiophenol: Smells like burning rubber/garlic; highly toxic (Fatal).
Scientific Implication for PPE: Standard nitrile gloves degrade rapidly when exposed to aromatic thiols. The lipophilic nature of the hexanoyl chain aids the penetration of the molecule through skin and glove material. Therefore, permeation resistance is the primary metric for your PPE selection.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >100 mg of substance.
| Protection Zone | Standard Requirement | Enhanced Requirement (Spills/Scale-up) | Scientific Rationale |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Full-Face Respirator with OV/P100 Cartridges | The ceiling limit for Thiophenol is 0.1 ppm . You cannot rely on odor fatigue to warn you. |
| Dermal (Hands) | Double Gloving: Inner: Laminate (Silver Shield®)Outer: Nitrile (5 mil minimum) | Viton® or Butyl Rubber (25 mil) | Aromatic thiols permeate nitrile in <15 mins. Laminate film provides >4 hr breakthrough time [1]. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Full-Face Shield + Goggles | Thiophenol causes irreversible corneal damage. Safety glasses are insufficient against vapors/splashes. |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron | Tyvek® Suit (Taped seams) | Prevents retention of stench in street clothes and skin absorption via wicking. |
Glove Permeation Logic (Graphviz)
The following decision tree illustrates the logic for selecting hand protection based on operational duration.
Figure 1: Glove selection logic based on exposure time. Note that standard nitrile offers minimal protection against aromatic thiols.
Operational Protocols
A. Weighing and Transfer
Objective: Prevent aerosolization and containment of stench.
-
Engineering Control: All weighing MUST occur inside a functioning fume hood.
-
The "Double-Containment" Rule:
-
Tare your vial/flask before adding the reagent.
-
Place the receiving flask inside a secondary container (e.g., a plastic tub) lined with a bleach-soaked paper towel. This immediately neutralizes any micro-droplets.
-
-
Syringe Transfer (Preferred):
-
Avoid pouring. Use a glass syringe with a Luer-lock needle.
-
Why? Pouring increases surface area and vapor generation. Syringes keep the liquid contained.
-
B. Reaction Monitoring
Objective: Prevent fugitive emissions during sampling.
-
Quench Sampling: When taking an aliquot for TLC/HPLC, immediately quench the sample in a vial containing a dilute oxidant (e.g.,
in Methanol) if the reaction allows. This prevents the release of free thiophenol on the benchtop. -
Septum Integrity: Use Teflon-lined septa. Standard rubber septa absorb thiols and will re-release the stench later.
Emergency Response & Disposal: The Oxidation Strategy
Core Principle: You cannot "clean" a thioester spill with water and soap; you must chemically destroy it. Oxidation converts the stench-producing sulfur (II) to non-volatile sulfonate (VI).
The Neutralization Solution (Bleach):
-
Formula: 10% Sodium Hypochlorite (Commercial Bleach).
-
Mechanism:
(Odorless).
Spill Response Protocol (Graphviz)
Figure 2: Systematic response to S-Phenyl Hexanethioate spills. Oxidation is the critical control point.
Waste Disposal[1]
-
Segregation: Do not mix with acid waste. Acidification of waste containing residual thioester/thiol can release toxic fumes.
-
Labeling: Clearly label waste containers as "Stench" and "Toxic - Contains Thioesters/Thiols."
-
Pre-treatment: Ideally, treat liquid waste with dilute bleach or hydrogen peroxide before placing it in the carboy to prevent pressure buildup and odor release in the waste storage area.
References
-
PubChem. (n.d.).[1] Thiophenol - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
